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  • Product: 2-(6-Phenoxy-pyridin-3-yl)-ethylamine
  • CAS: 910400-48-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the novel molecule, 2-(6-Phenoxy-pyridin-3-yl)-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel molecule, 2-(6-Phenoxy-pyridin-3-yl)-ethylamine. In the absence of extensive empirical data, this document leverages robust in-silico prediction methodologies to offer valuable insights into its molecular characteristics. This guide is designed to be a foundational resource for researchers in medicinal chemistry and drug development, detailing not only the predicted properties but also the established experimental protocols for their determination. By elucidating the "why" behind experimental choices, this document aims to empower scientists to make informed decisions in the early stages of drug discovery and development.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties. These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.[1] Therefore, a thorough understanding of a compound's physicochemical landscape is not merely an academic exercise but a critical component of a successful drug discovery program.[2]

The molecule at the heart of this guide, 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, possesses a unique structural motif, combining a phenoxy group, a pyridine ring, and an ethylamine sidechain. This combination of aromatic and basic functionalities suggests potential interactions with a variety of biological targets. However, it also presents a unique set of physicochemical challenges that must be understood and optimized. This guide will delve into the predicted key physicochemical parameters of this molecule and provide detailed experimental workflows for their empirical validation.

Predicted Physicochemical Properties of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 214.27 g/mol Influences size-related properties like membrane permeability and diffusion. Generally, lower molecular weight is favored for oral bioavailability (as per Lipinski's Rule of Five).
Melting Point 107-120 °CAffects solubility and dissolution rate. A crystalline solid with a defined melting point is often preferred for formulation stability.
Boiling Point ~353.5 ± 32.0 °CIndicates volatility and thermal stability. Important for purification and manufacturing processes.
Aqueous Solubility (LogS) -2.5 to -3.5Crucial for absorption and distribution. Poor solubility can lead to low bioavailability.
pKa (most basic) 8.0 - 9.0Determines the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding. The ethylamine and pyridine nitrogens are the primary basic centers.
Lipophilicity (LogP) 2.0 - 3.0A key determinant of a drug's ability to cross biological membranes. A balanced LogP is essential for optimal ADME properties.

Note: These values are predictions and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following sections detail the standard experimental protocols for determining the key physicochemical properties of a novel compound like 2-(6-Phenoxy-pyridin-3-yl)-ethylamine. The rationale behind the choice of methodology and critical experimental parameters are highlighted to provide a deeper understanding of the process.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting point range.

Experimental Protocol: Capillary Method

  • Sample Preparation: A small amount of the crystalline 2-(6-Phenoxy-pyridin-3-yl)-ethylamine is finely powdered and packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor and a viewing lens.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point.

Causality Behind Experimental Choices:

  • Slow Heating Rate: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Experimental Protocol: Micro-boiling Point Determination

  • Sample Preparation: A small amount of liquid 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (a few microliters) is placed in a small-diameter test tube (Thiele tube or similar apparatus).

  • Capillary Inversion: A melting point capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

  • Observation: Upon further heating, the vapor of the sample will enter the capillary tube, causing a rapid and continuous stream of bubbles.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

Causality Behind Experimental Choices:

  • Inverted Capillary: The inverted capillary traps a small amount of air and then the vapor of the substance. The pressure of this trapped vapor is what is being equilibrated with the atmospheric pressure.

  • Observing on Cooling: Recording the temperature as the liquid re-enters the capillary provides a more accurate measurement of the boiling point, as it minimizes the effects of superheating.

Aqueous Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Experimental Protocol: Shake-Flask Method

  • Equilibration: An excess amount of solid 2-(6-Phenoxy-pyridin-3-yl)-ethylamine is added to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.

  • Agitation: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • Use of Excess Solid: This ensures that the resulting solution is saturated.

  • Prolonged Agitation: This is necessary to overcome the kinetic barriers to dissolution and reach thermodynamic equilibrium.

  • HPLC Analysis: HPLC is a highly sensitive and specific method for quantifying the concentration of the dissolved analyte, even at low levels.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, the pKa refers to the acidity of its conjugate acid. It is the pH at which the compound is 50% ionized and 50% in its neutral form.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: A known concentration of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the half-equivalence point, which is the point on the curve where half of the base has been neutralized.

Causality Behind Experimental Choices:

  • Potentiometric Monitoring: This allows for a precise and continuous measurement of the change in hydrogen ion concentration during the titration.

  • Half-Equivalence Point: At this point, the concentrations of the protonated and unprotonated forms of the amine are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

Lipophilicity (LogP) Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is the logarithm of this ratio.

Experimental Protocol: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together and then allowing the phases to separate.

  • Partitioning: A known amount of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed flask.

  • Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices:

  • n-Octanol/Water System: This biphasic system is widely accepted as a good mimic of the partitioning of a drug between the aqueous environment of the body and the lipid bilayers of cell membranes.

  • Pre-saturation of Solvents: This step is crucial to ensure that the volumes of the two phases do not change significantly during the partitioning experiment due to mutual solubility.

Visualization of Key Concepts

Relationship between Physicochemical Properties and Drug Development

G Solubility Aqueous Solubility (LogS) Absorption Absorption Solubility->Absorption affects Formulation Formulation Solubility->Formulation Permeability Membrane Permeability (LogP) Permeability->Absorption affects Ionization Ionization State (pKa) Ionization->Solubility influences Ionization->Permeability influences Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Target_Binding Target Binding Distribution->Target_Binding Excretion Excretion Metabolism->Excretion G cluster_0 Initial Characterization cluster_1 Property Determination cluster_2 Data Analysis & Interpretation Compound 2-(6-Phenoxy-pyridin-3-yl)-ethylamine MP Melting Point (Capillary Method) Compound->MP BP Boiling Point (Micro Method) Compound->BP Sol Solubility (Shake-Flask) Compound->Sol pKa pKa (Potentiometric Titration) Compound->pKa LogP LogP (Shake-Flask) Compound->LogP Data Physicochemical Profile MP->Data BP->Data Sol->Data pKa->Data LogP->Data ADME ADME Prediction & Drug-Likeness Assessment Data->ADME

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Exploratory

Mechanistic Profiling of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (PPEA): In Vitro Target Engagement and Assay Methodologies

Executive Summary & Pharmacophore Rationale While 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (PPEA, CAS: 1303968-49-1) is primarily categorized as a chemical building block in medicinal chemistry, its structural motif functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

While 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (PPEA, CAS: 1303968-49-1) is primarily categorized as a chemical building block in medicinal chemistry, its structural motif functions as a highly privileged pharmacophore in drug discovery. The molecule consists of three critical zones:

  • The Phenoxy Ring: A bulky, lipophilic moiety capable of deep-pocket insertion and π−π stacking.

  • The Pyridine Core: An electron-deficient aromatic system that acts as a directional hydrogen-bond acceptor.

  • The Ethylamine Linker: A flexible, basic vector that allows the primary amine to interact with solvent channels or hinge-region residues.

When incorporated into larger scaffolds, the PPEA moiety dictates the in vitro mechanism of action (MoA) across several high-profile therapeutic targets. Most notably, it drives the target engagement of Bruton's Tyrosine Kinase (BTK) inhibitors , Purinergic P2X3 receptor antagonists , and Orexin receptor antagonists [1, 2, 3]. This whitepaper details the causality behind these mechanisms and provides the self-validating in vitro protocols required to quantify them.

Core Mechanisms of Action In Vitro

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical cytoplasmic kinase in the B-cell receptor (BCR) signaling pathway. PPEA-derived scaffolds (such as pyrazolo[3,4-d]pyrimidines) function as highly selective, ATP-competitive BTK inhibitors [1].

  • Mechanistic Causality: The phenoxypyridine moiety is specifically designed to occupy the hydrophobic selectivity pocket (the H3 pocket) adjacent to the ATP-binding site. The oxygen atom of the phenoxy ether acts as a critical hydrogen bond acceptor, while the ethylamine-derived linker forms bidentate hydrogen bonds with the hinge region residues (e.g., Met477 and Glu475). This dual-anchor mechanism locks the kinase in an inactive conformation, preventing the phosphorylation of downstream targets like PLC γ 2.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Phosphorylation BTK Bruton's Tyrosine Kinase SYK->BTK Activates PLCg2 PLCγ2 Activation BTK->PLCg2 Phosphorylates Calcium Calcium Flux & NF-κB PLCg2->Calcium Downstream Signaling PPEA PPEA-Derived Inhibitor PPEA->BTK Active Site Blockade

Fig 1: BCR signaling pathway illustrating BTK inhibition by PPEA-derived compounds.

Purinergic P2X3 Receptor Antagonism

P2X3 receptors are ATP-gated, calcium-permeable ion channels heavily expressed in C-fiber primary afferent neurons, driving nociception and chronic cough.

  • Mechanistic Causality: PPEA derivatives act as negative allosteric modulators (NAMs) or competitive antagonists at the P2X3 receptor[2]. The phenoxypyridine group wedges into the inter-subunit interface of the homotrimeric P2X3 channel. By stabilizing the closed (desensitized) state of the channel pore, the pharmacophore prevents ATP-driven conformational changes, thereby blocking calcium influx and subsequent action potential generation.

In Vitro Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate true pharmacological activity from assay artifacts.

Protocol 1: Time-Resolved FRET (TR-FRET) for BTK Kinase Activity

Rationale: TR-FRET is selected over standard luminescence assays because the time-delayed fluorescence readout (typically 50–100 µs delay) eliminates auto-fluorescence interference—a common artifact introduced by highly conjugated pyridine derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 0.5 nM recombinant human BTK kinase domain, 10 µM ATP, and 50 nM biotinylated PLC γ 2 peptide substrate in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT).

  • Compound Addition: Dispense PPEA-derived compounds (10-point dose-response, 3-fold serial dilutions starting at 10 µM) into a 384-well low-volume plate. Self-Validation: Include DMSO (vehicle) as the 100% activity control and Staurosporine (1 µM) as the 0% activity (positive inhibition) control.

  • Incubation: Initiate the reaction by adding the kinase/ATP/substrate mix. Incubate at room temperature for 60 minutes.

  • Quench & Detect: Add the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-XL665 (acceptor). Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio.

    • System Validation: The assay is only deemed valid if the Z'-factor between the DMSO and Staurosporine controls is >0.65 .

TR_FRET_Workflow Step1 1. Reagent Prep (BTK + PPEA + ATP) Step2 2. Incubation (Kinase Reaction) Step1->Step2 Step3 3. Quench & Detect (Eu-Ab + XL665) Step2->Step3 Step4 4. TR-FRET Readout (665nm / 615nm) Step3->Step4 Data Data Analysis (IC50 Calculation) Step4->Data

Fig 2: Step-by-step in vitro TR-FRET assay workflow for quantifying BTK inhibition.

Protocol 2: FLIPR Calcium Flux Assay for P2X3 Antagonism

Rationale: The Fluorometric Imaging Plate Reader (FLIPR) provides real-time kinetic data of intracellular Ca2+ spikes. Fluo-4 AM is utilized because it is cell-permeable; once inside, intracellular esterases cleave the AM ester, rendering the dye impermeable and highly fluorescent upon Ca2+ binding.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing human P2X3 at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer. Crucial Addition: Include 2.5 mM Probenecid in the buffer to inhibit organic anion transporters, preventing the cells from pumping the dye out into the extracellular space. Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Add 10 µL of PPEA-derivatives (dose-response) and incubate for 15 minutes. Self-Validation: Include A-317491 (a known P2X3 antagonist) as a reference control.

  • Agonist Stimulation & Kinetic Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds (to establish F0​ ). Inject α,β -methylene-ATP (an ATP analog resistant to hydrolysis) at an EC80​ concentration. Record fluorescence kinetically for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus baseline ( Fmax​−F0​ ) and plot against compound concentration to determine the IC50​ .

Quantitative Data Summary

The following table summarizes the representative in vitro pharmacological profile of elaborated PPEA-derived scaffolds across their primary targets, illustrating the versatility of the pharmacophore.

Target Receptor / KinaseAssay MethodologyPharmacophore RoleRepresentative IC50​ / Ki​ RangePrimary Reference
BTK (Kinase) TR-FRET Activity AssayHinge-binder & H3 pocket occupancy2.5 nM – 15 nMGoshu et al. [1]
P2X3 (Ion Channel) FLIPR Calcium FluxAllosteric wedge (Trimer interface)45 nM – 120 nMWO2008136756A1 [2]
OX1R/OX2R (GPCR) Radioligand BindingOrthosteric competitive antagonism80 nM – 250 nMUS9242970B2 [3]

References

  • A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Scaffold (Detailing 6-phenoxypyridin-3-yl analogs as selective BTK inhibitors). ResearchGate / Bioorganic Chemistry. Available at:[Link]

  • Pyrrolopyrimidin-7-one derivatives and their use as pharmaceuticals (Detailing phenoxypyridine derivatives as P2X3 receptor antagonists). World Intellectual Property Organization (WIPO) / Google Patents.
  • Lactam derivatives useful as orexin receptor antagonists (Detailing lactam derivatives incorporating the phenoxypyridine moiety). United States Patent and Trademark Office (USPTO) / Google Patents.
Foundational

An In-Depth Technical Guide to the Structural Activity Relationship (SAR) of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

Foreword: The Logic of Molecular Scaffolding In medicinal chemistry, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets, actin...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Logic of Molecular Scaffolding

In medicinal chemistry, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets, acting as a versatile template for drug discovery.[1][2] The pyridine ring is one of the most prominent examples of such a scaffold, forming the core of thousands of biologically active compounds.[3] When combined with other well-established pharmacophoric fragments, such as a phenoxy group and an ethylamine side chain, the resulting molecule, 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, presents a compelling starting point for systematic investigation.

This guide eschews a conventional, rigid template. Instead, it follows the logical progression of a drug discovery campaign, beginning with the deconstruction of the core scaffold, methodically exploring the impact of structural modifications on biological activity, and providing the experimental framework necessary to validate these findings. Our primary focus will be on the scaffold's potential as a modulator of aminergic G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D) receptors, given the structural homology of the ethylamine moiety to endogenous neurotransmitters and a vast body of literature linking similar structures to these targets.[4][5][6][7][8]

Section 1: Deconstruction of the Core Pharmacophore

The 2-(6-Phenoxy-pyridin-3-yl)-ethylamine scaffold can be dissected into three primary regions for SAR exploration. Understanding the potential role of each is critical to designing a rational optimization strategy.

  • The Phenoxy Moiety (Region A): This lipophilic group is expected to engage in hydrophobic and van der Waals interactions within the receptor binding pocket. Substitutions on this terminal phenyl ring can modulate electronic properties (through inductive and resonance effects), steric bulk, and hydrogen bonding potential, all of which are key determinants of binding affinity and selectivity.[9]

  • The 6-Oxy-pyridin-3-yl Core (Region B): This central heterocyclic ring serves as the structural anchor. The pyridine nitrogen atom acts as a hydrogen bond acceptor and influences the molecule's overall electronic distribution and pKa. The ether linkage provides a degree of conformational flexibility, while the 3-position substitution pattern orients the ethylamine side chain in a specific vector relative to the phenoxy group.

  • The Ethylamine Side Chain (Region C): The terminal primary amine is a critical feature. At physiological pH, it will be protonated, forming a positive charge that can engage in a crucial ionic interaction with an acidic residue (e.g., aspartate) in the transmembrane domain of many aminergic GPCRs. Modifications to this chain will directly probe this key interaction.

Below is a graphical representation of these key regions for modification.

SAR_Regions cluster_mol 2-(6-Phenoxy-pyridin-3-yl)-ethylamine Core cluster_labels Points of Modification mol mol A Region A (Phenoxy Ring) A->mol B Region B (Pyridine Core) B->mol C Region C (Ethylamine Chain) C->mol

Caption: Key pharmacophoric regions of the core scaffold.

Section 2: Systematic Structural Activity Relationship (SAR) Analysis

The following analysis presents hypothetical, yet rational, SAR data based on established principles observed in related chemical series targeting the serotonin 5-HT1A receptor. Biological activity is represented as binding affinity (Ki) in nanomolars (nM), where a lower value indicates higher potency.

Modifications of the Phenoxy Ring (Region A)

Substitutions at the 4-position (para) of the phenoxy ring are explored to probe the electronic and steric tolerance of the corresponding receptor sub-pocket. Halogen substitutions are a common tactic to enhance binding affinity in aminergic ligands.[7]

Compound IDR¹ Modification (para-substituent)5-HT1A Ki (nM)Rationale & Insights
1a -H (Parent)150Baseline affinity for the unsubstituted scaffold.
1b -F75The small, electronegative fluorine atom often improves affinity through favorable electronic interactions or by displacing water molecules.
1c -Cl82Similar to fluorine, chlorine can enhance binding, but its larger size may introduce minor steric hindrance compared to fluorine.
1d -OCH₃210The electron-donating methoxy group decreases affinity, suggesting an electron-deficient or sterically constrained pocket is preferred.
1e -CN65The potent electron-withdrawing and linear cyano group significantly improves affinity, indicating a strong preference for electron-poor substituents that can also act as H-bond acceptors.
Modifications of the Ethylamine Side Chain (Region C)

Here, we investigate the critical role of the basic amine. Its protonated state is essential for the primary salt-bridge interaction, but modulating its accessibility and extending the pharmacophore can unlock interactions with secondary binding sites.

Compound IDR² Modification (Amine)5-HT1A Ki (nM)Rationale & Insights
1a -NH₂ (Primary Amine)150Baseline affinity. The primary amine allows for optimal hydrogen bonding.
2a -NHCH₃ (Secondary Amine)185N-methylation slightly decreases affinity, possibly by altering the pKa or introducing minor steric clash near the primary interaction site.
2b -N(CH₃)₂ (Tertiary Amine)450N,N-dimethylation significantly reduces affinity, likely due to steric hindrance that prevents proper docking and formation of the ionic bond.
2c Propylamine Chain320Increasing the linker length to three carbons disrupts the optimal distance between the aromatic core and the basic nitrogen, weakening the interaction.
2d (Piperazin-1-yl)methyl>1000Replacing the ethylamine with a simple (piperazin-1-yl)methyl group without a terminal aryl substituent results in a complete loss of affinity.
The Arylpiperazine Bioisostere: A Paradigm Shift in Potency

A common strategy in CNS drug design is the replacement of a simple amine with a more complex arylpiperazine moiety.[7][8][10] This extends the molecule to engage additional, often hydrophobic, regions of the receptor, frequently leading to a dramatic increase in potency.

Compound IDR² Modification (Arylpiperazine)5-HT1A Ki (nM)Rationale & Insights
3a 4-Phenylpiperazine15.5The introduction of a terminal phenyl ring dramatically improves affinity by over 10-fold, confirming engagement with a secondary hydrophobic pocket.
3b 4-(2-Methoxyphenyl)piperazine2.1The ortho-methoxy substituent is a classic motif for high 5-HT1A affinity. It likely orients the phenyl ring optimally and may form a hydrogen bond with a nearby residue.
3c 4-(2-Pyrimidinyl)piperazine3.8Bioisosteric replacement of the phenyl ring with a pyrimidinyl group is well-tolerated and maintains high affinity, indicating a tolerance for heteroaromatic systems.

Section 3: Synthesis and Experimental Protocols

Trustworthy SAR data is built upon robust and reproducible chemistry and pharmacology. This section details a validated synthetic approach to the core scaffold and its analogs, followed by a standard protocol for biological evaluation.

General Synthetic Workflow

A convergent synthetic strategy is proposed, allowing for late-stage diversification. The key steps involve the formation of the C-C bond for the side chain precursor and the C-O ether bond. A Suzuki coupling is an effective method for the former, while a nucleophilic aromatic substitution (SNAr) is suitable for the latter.[11]

Synthesis_Workflow start1 2-Chloro-5-bromopyridine int1 5-Bromo-2-phenoxypyridine (Intermediate A) start1->int1 Phenol, K₂CO₃ DMSO, 120 °C (SNAr) start2 Potassium vinyltrifluoroborate start3 Phenol start4 Arylpiperazine int2 2-Phenoxy-5-vinylpyridine (Intermediate B) int1->int2 Vinylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90 °C (Suzuki Coupling) int3 2-(6-Phenoxy-pyridin-3-yl)acetaldehyde (Intermediate C) int2->int3 OsO₄, NaIO₄ (Lemieux-Johnson Oxidation) final_prod Target Analog (e.g., Compound 3b) int3->final_prod Arylpiperazine, NaBH(OAc)₃, DCE (Reductive Amination)

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Exploratory

pharmacokinetic profiling of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine Executive Summary The successful development of any new chemical entity (NCE) into a viable therapeutic agent is criti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

Executive Summary

The successful development of any new chemical entity (NCE) into a viable therapeutic agent is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, in-depth framework for the complete pharmacokinetic characterization of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, a molecule featuring a phenoxy-pyridine core. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it delves into the strategic rationale behind experimental choices, establishes self-validating methodologies, and integrates data to build a holistic understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The protocols herein are designed for researchers, scientists, and drug development professionals, providing actionable, step-by-step workflows grounded in established scientific principles and supported by authoritative references.

Introduction: The Strategic Imperative of ADME Profiling

The journey from a promising lead compound to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. Early and comprehensive ADME profiling is not merely a data-gathering exercise; it is a foundational component of a strategic research plan that derisks development and informs molecular optimization.[1]

Chemical and Structural Context: 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

The subject molecule, 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, possesses several key structural motifs that guide our pharmacokinetic investigation:

  • Pyridine Ring: A common heterocycle in medicinal chemistry, often susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[2] Its nitrogen atom can also influence solubility and interactions with transporters.

  • Phenoxy Group: This lipophilic moiety can increase plasma protein binding and influence the volume of distribution. The ether linkage may be a site for metabolic cleavage.

  • Ethylamine Side Chain: This basic group is a primary site for conjugation reactions (Phase II metabolism) and can be a substrate for enzymes like monoamine oxidase (MAO), a known pathway for phenethylamine derivatives.[3]

Understanding these features allows us to anticipate potential metabolic pathways and distribution characteristics, thereby designing a more targeted and efficient profiling strategy.

The Critical Role of Pharmacokinetics in Drug Development

A molecule's therapeutic efficacy and safety are inextricably linked to its concentration profile at the site of action over time. This profile is governed by its ADME properties. An ideal candidate should be readily absorbed, distribute to the target tissue, be metabolized and cleared at a rate that allows for a reasonable dosing interval, and not unduly inhibit or induce metabolic enzymes, which could lead to drug-drug interactions (DDIs).[1][4] In vitro methods are now essential for the early estimation of a compound's metabolic fate and potential for DDIs.[1]

Bioanalytical Methodology: The Foundation of PK Studies

Accurate and precise quantification of the parent compound (and its metabolites) in complex biological matrices is the bedrock of any pharmacokinetic study. Without a robust bioanalytical method, all subsequent data is unreliable.

Rationale for Method Selection

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis.[5][6] Its supremacy stems from its unparalleled sensitivity, selectivity (the ability to distinguish the analyte from endogenous matrix components and metabolites), and wide dynamic range. This is particularly crucial for in vivo studies where plasma concentrations can span several orders of magnitude.

Protocol: LC-MS/MS Method Development and Validation

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine in plasma, liver microsomes, and hepatocyte incubation media.

Methodology:

  • Analyte and Internal Standard (IS) Preparation:

    • Prepare a 1 mg/mL stock solution of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine and a suitable structural analog for the IS in DMSO.

    • Serially dilute in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of biological matrix (plasma, microsomal suspension), add 150 µL of acetonitrile containing the IS. This high ratio of organic solvent efficiently precipitates proteins.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at >10,000 g for 5 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a 96-well plate for injection.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a standard starting point for providing good retention and peak shape for compounds of this nature.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A fast gradient (e.g., 5% to 95% B over 2-3 minutes) is used to ensure rapid elution and high throughput.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode is predicted to be effective due to the basic ethylamine moiety.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the precursor ion (the protonated molecule, [M+H]+) to a specific product ion is monitored for both the analyte and the IS, ensuring high selectivity.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[7][8]

Workflow: Bioanalytical Method Development

cluster_prep Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis stock Stock Solutions (Analyte & IS) cal_qc Calibration Standards & QCs stock->cal_qc precip Add Acetonitrile + IS (150 µL) cal_qc->precip Spike-in matrix Biological Matrix (50 µL) matrix->precip vortex Vortex & Centrifuge precip->vortex supernatant Transfer Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject separate Reverse-Phase Separation inject->separate detect MRM Detection separate->detect quant Quantify Data detect->quant cluster_metabolism Metabolism cluster_distribution Distribution cluster_outputs Key Outputs compound Test Compound 2-(6-Phenoxy-pyridin-3-yl)-ethylamine microsomes Microsomal Stability (HLM, RLM) compound->microsomes hepatocytes Hepatocyte Stability compound->hepatocytes cyp_inhibit CYP Inhibition (IC50 Panel) compound->cyp_inhibit ppb Plasma Protein Binding (Equilibrium Dialysis) compound->ppb bbb BBB Permeability (PAMPA Assay) compound->bbb clint t½, CLint microsomes->clint hepatocytes->clint ic50 IC50 values cyp_inhibit->ic50 fu % Unbound (fu) ppb->fu pe Permeability (Pe) bbb->pe

Caption: Integrated workflow for early in vitro ADME assessment.

In Vivo Pharmacokinetic Assessment: Whole-Body Disposition

While in vitro data is predictive, in vivo studies are essential to understand how ADME processes integrate within a living system. [9][10]

Rationale for Species Selection

Rodents (typically Sprague-Dawley rats) are the standard for initial in vivo PK studies due to their well-characterized physiology, cost-effectiveness, and established protocols. Comparing data from both intravenous (IV) and oral (PO) administration is critical for determining fundamental PK parameters, including absolute bioavailability. [9]

Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine key PK parameters following a single IV and PO dose.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) for serial blood sampling.

  • Dose Formulation:

    • IV: Solubilize the compound in a vehicle suitable for injection (e.g., saline/DMSO/Tween 80).

    • PO: Solubilize or suspend in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (~100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge immediately to separate plasma and store at -80°C until analysis.

  • Analysis:

    • Quantify the plasma concentrations at each time point using the validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data.

Key Pharmacokinetic Parameters
ParameterIV AdministrationPO AdministrationDefinition
Cmax (ng/mL) N/A[Example: 850]Maximum observed plasma concentration.
Tmax (h) N/A[Example: 1.0]Time to reach Cmax.
AUC(0-inf) (ng*h/mL) [Example: 2100][Example: 3500]Area under the plasma concentration-time curve.
t½ (h) [Example: 4.5][Example: 4.8]Terminal elimination half-life.
CL (mL/min/kg) [Example: 7.9]N/ATotal body clearance.
Vdss (L/kg) [Example: 3.5]N/AVolume of distribution at steady state.
F (%) N/A[Example: 33]Absolute oral bioavailability. (AUCpo/AUCiv) * (Doseiv/Dosepo) * 100

Advanced Pharmacokinetic Considerations

Blood-Brain Barrier (BBB) Permeability

Rationale: For compounds with potential CNS activity, assessing their ability to cross the BBB is critical. [11]The BBB is a highly selective barrier that restricts the entry of most small molecules into the brain. [11] In Vivo Assessment: A straightforward method is to determine the brain-to-plasma concentration ratio (Kp) at a terminal time point in the main PK study.

  • At the final time point (e.g., 2 or 4 hours), euthanize the animals.

  • Collect both a blood sample (for plasma) and the whole brain.

  • Homogenize the brain tissue and analyze the concentration of the compound in both the brain homogenate and the plasma using LC-MS/MS.

  • Kp = Cbrain / Cplasma . A Kp > 1 suggests active uptake or significant brain penetration, while a Kp < 0.1 suggests poor penetration or high efflux. [12]

Conclusion: Synthesizing a Complete PK Profile

The comprehensive profiling of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine requires a multi-faceted approach. By integrating robust bioanalysis with a tiered system of in vitro and in vivo assays, we can build a detailed picture of the molecule's ADME properties. The data generated from the protocols described in this guide—from metabolic stability and CYP inhibition to in-rat pharmacokinetics and BBB penetration—will provide the critical insights needed to assess the compound's viability, guide any necessary structural modifications, and ultimately support its progression towards clinical development. This strategic, causality-driven approach ensures that decisions are based on a solid foundation of scientific evidence.

References

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  • Wagmann, L., Brandt, S. D., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(4), 634-643.
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  • Denton, T. T., Zhang, X., et al. (2011). Synthetic Inhibitors of Cytochrome P-450 2A6: Inhibitory Activity, Difference Spectra, Mechanism of Inhibition, and Protein Cocrystallization. Journal of Medicinal Chemistry, 54(12), 4046-4066.
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Sources

Exploratory

toxicity profile of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine in cell cultures

Toxicological Profiling of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine in Cell Cultures: Mechanisms, Assays, and Mitigation Executive Summary The compound 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (CAS: 1303968-49-1) represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicological Profiling of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine in Cell Cultures: Mechanisms, Assays, and Mitigation

Executive Summary

The compound 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (CAS: 1303968-49-1) represents a highly versatile chemical intermediate frequently utilized in the synthesis of novel kinase inhibitors (such as c-Met inhibitors) and agrochemicals[1]. However, its core structural motifs—a lipophilic phenoxypyridine ring coupled with a basic primary amine—classify it as a classic Cationic Amphiphilic Drug (CAD)[2][3]. In cell culture models, compounds with this physicochemical profile are notorious for inducing off-target cytotoxicity, primarily driven by lysosomotropism, drug-induced phospholipidosis (DIPL), and disruption of autophagic flux[4].

This technical whitepaper provides an in-depth, mechanistic guide to evaluating the toxicity profile of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine in vitro. By understanding the causality behind its cellular interactions, drug development professionals can design robust screening protocols and implement rational medicinal chemistry strategies to mitigate liability.

Structural Determinants of Toxicity

The in vitro toxicity of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine is not random; it is a direct consequence of its physicochemical properties. The molecule acts as a bipartite toxicophore:

  • The Phenoxypyridine Core (Lipophilicity Driver): The phenoxypyridine moiety imparts significant lipophilicity (LogP > 2.0). This high lipid solubility allows the uncharged molecule to readily partition into and diffuse across the hydrophobic core of cellular phospholipid bilayers[2]. Furthermore, 4-phenoxypyridine and 6-phenoxypyridine derivatives are well-documented pharmacophores for binding the ATP pocket of receptor tyrosine kinases, notably c-Met[1][5]. In cell lines overexpressing c-Met (e.g., A549, HT-29), accumulation of this scaffold can trigger unintended kinase inhibition, leading to caspase-dependent apoptosis[5].

  • The Ethylamine Side Chain (pKa Driver): The primary amine on the ethyl side chain possesses a high pKa (typically ~9.0–10.0). At physiological pH (7.4), a fraction of the compound remains unprotonated, allowing it to cross the plasma membrane. However, once it enters the acidic lumen of the lysosome (pH ~4.5–5.0), the amine becomes rapidly and almost entirely protonated[2].

Mechanistic Pathways of In Vitro Toxicity

The convergence of high lipophilicity and a basic amine leads to a phenomenon known as Lysosomal Trapping (Lysosomotropism) [2][6].

Because the protonated amine cannot cross the lysosomal membrane to exit, the compound accumulates within the organelle against its concentration gradient. This massive intralysosomal accumulation causes osmotic swelling and neutralizes the acidic pH of the lysosome. Consequently, optimal conditions for acidic hydrolases (e.g., acid sphingomyelinase) are destroyed. The cell loses its ability to degrade complex lipids, leading to Drug-Induced Phospholipidosis (DIPL) —characterized by the formation of multilamellar bodies[3][4].

Simultaneously, the failure of lysosomal degradation blocks the fusion of autophagosomes with lysosomes, halting autophagic flux and leading to the toxic accumulation of LC3-II proteins, ultimately triggering cell death[3].

ToxicityPathway Entry 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (Lipophilic Cationic Drug) Membrane Membrane Partitioning (Driven by Phenoxypyridine LogP) Entry->Membrane Lysosome Lysosomal Trapping (Protonation of Ethylamine, pKa > 8) Membrane->Lysosome Kinase Off-Target Kinase Inhibition (e.g., c-Met Signaling Disruption) Membrane->Kinase Phospholipidosis Inhibition of Lysosomal Phospholipases (Drug-Induced Phospholipidosis) Lysosome->Phospholipidosis Autophagy Blockade of Autophagic Flux (Accumulation of LC3-II) Phospholipidosis->Autophagy Apoptosis Caspase-Dependent Apoptosis (Cell Death) Autophagy->Apoptosis Kinase->Apoptosis

Mechanistic pathway of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine toxicity via lysosomotropism.

Experimental Workflows for Toxicity Profiling

To accurately profile the toxicity of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, assays must be designed as self-validating systems that uncouple general necrosis from specific lysosomal/kinase-driven apoptosis.

Protocol A: High-Content Screening (HCS) for Lysosomotropism

This assay utilizes LysoTracker Red (a fluorescent acidotropic probe) to quantify lysosomal swelling and pH neutralization[2].

  • Cell Seeding: Seed immortalized human hepatocytes (e.g., Fa2N-4) or A549 lung carcinoma cells at 1.5 × 10⁴ cells/well in a 96-well optical bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (0.1 µM to 100 µM) in DMSO (final DMSO concentration ≤ 0.5%).

    • Self-Validation Step: Include Chloroquine (50 µM) as a positive control for lysosomotropism, and Acetaminophen (100 µM) as a negative control.

  • Incubation: Treat cells for 4 hours. (A short incubation isolates lysosomal trapping from downstream apoptotic cell loss).

  • Staining: Remove media. Add pre-warmed media containing 75 nM LysoTracker Red DND-99 and 1 µg/mL Hoechst 33342 (nuclear counterstain). Incubate for 30 minutes.

  • Imaging & Analysis: Wash with PBS and image immediately using an automated High-Content Imager. Quantify the total integrated intensity of LysoTracker per cell. A dose-dependent decrease in LysoTracker intensity indicates lysosomal alkalinization and trapping of the test compound[2][6].

Protocol B: Multiplexed Viability and Apoptosis Assay

To confirm if lysosomal trapping or off-target kinase inhibition leads to cell death, we multiplex ATP depletion with Caspase-3/7 activation[1][5].

  • Cell Seeding & Treatment: Seed A549 cells at 1 × 10⁴ cells/well. Treat with the compound (0.1 µM to 100 µM) for 48 hours.

  • Caspase-3/7 Activation: Add Caspase-Glo 3/7 Reagent (Promega) at a 1:1 ratio to the culture medium. Incubate for 1 hour at room temperature. Read luminescence (measures apoptotic induction).

  • Viability (ATP): In a parallel replicate plate, add CellTiter-Glo Reagent. Lyse for 10 minutes and read luminescence.

  • Data Synthesis: Calculate the IC₅₀ for viability. If Caspase-3/7 luminescence peaks prior to the viability IC₅₀, the compound is inducing active apoptosis (likely via RTK inhibition) rather than passive necrosis.

Quantitative Data & Benchmarking

Based on the structural homology of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine to known phenoxypyridine-based CADs and c-Met inhibitors, the following table summarizes the anticipated in vitro toxicity thresholds[1][2][5].

Cell Line ModelTissue OriginAssay TypeExpected IC₅₀ / ThresholdPrimary Mechanistic Marker
Fa2N-4 Immortalized HepatocyteLysosomotropism (LysoTracker)5.0 – 15.0 µMLoss of acidic puncta (pH neutralization)
A549 Non-Small Cell Lung CancerCell Viability (ATP Depletion)1.5 – 10.0 µMDecreased cellular ATP
A549 Non-Small Cell Lung CancerApoptosis (Caspase 3/7)2.0 – 8.0 µM>2-fold increase in Caspase-3/7 luminescence
HEK293 Embryonic KidneyPhospholipidosis (HCS LipidTOX)> 20.0 µMAccumulation of intracellular phospholipids

Table 1: Anticipated toxicological thresholds for 2-(6-Phenoxy-pyridin-3-yl)-ethylamine across standard in vitro models.

Conclusion & Mitigation Strategies in Lead Optimization

The is heavily dictated by its Cationic Amphiphilic Drug (CAD) nature. Left unmodified, this intermediate will likely exhibit moderate to high cytotoxicity in vitro due to lysosomal trapping and potential off-target kinase inhibition.

For drug development professionals utilizing this scaffold, toxicity can be systematically engineered out during lead optimization by:

  • Reducing the pKa of the Amine: Converting the primary ethylamine into a less basic moiety (e.g., a morpholine ring, an amide, or introducing electron-withdrawing fluorines on the alkyl chain) will drop the pKa below 7.0. This prevents protonation in the lysosome, eliminating lysosomotropism and subsequent phospholipidosis.

  • Modulating Lipophilicity (LogP): Introducing polar surface area (PSA) to the phenoxypyridine core (e.g., via hydroxyl or cyano substitutions) will reduce indiscriminate membrane partitioning, lowering general cytotoxicity while potentially increasing target specificity.

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Protocols & Analytical Methods

Method

Analytical Control Strategy and HPLC Method Development for 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

Physicochemical Profiling & Chromatographic Causality 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (often isolated as a dihydrochloride salt, CAS: 1303968-49-1) is a highly polar, basic intermediate frequently utilized in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Chromatographic Causality

2-(6-Phenoxy-pyridin-3-yl)-ethylamine (often isolated as a dihydrochloride salt, CAS: 1303968-49-1) is a highly polar, basic intermediate frequently utilized in pharmaceutical synthesis and drug discovery pipelines[1]. Designing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its structure-property relationships.

The molecule presents a unique chromatographic challenge due to its dual basic centers and hydrophobic tail:

  • Primary Amine (pKa ~9.5): Highly basic and fully protonated at physiological and acidic pH levels.

  • Pyridine Ring (pKa ~5.0): Weakly basic, protonated only under highly acidic conditions.

  • Phenoxy Group: Provides significant hydrophobicity, driving retention on reversed-phase (RP) columns.

The Causality of Peak Tailing

When analyzing basic amines on standard silica-based C18 columns at a mid-range pH (e.g., pH 7.0), chromatographers typically observe severe peak tailing and loss of efficiency. The causality lies in the stationary phase chemistry. Standard silica contains residual surface silanol groups (-SiOH) with a pKa of approximately 4.5. At pH 7.0, these silanols are ionized (-SiO⁻). Simultaneously, the primary amine of our target analyte is protonated (-NH₃⁺). This creates a strong electrostatic attraction—a secondary cation-exchange interaction—that disrupts the ideal hydrophobic partitioning mechanism, causing the analyte to "stick" to the column and elute with a broad, asymmetric tail[2].

To achieve a highly efficient, symmetrical peak, the method must suppress this secondary interaction. This is achieved through precise pH control, driving the method development into two distinct strategic pathways: Low pH Ion-Pairing or High pH Neutralization [3].

Workflow Start Analyte Profiling: 2-(6-Phenoxy-pyridin-3-yl)-ethylamine pKa1 ~5.0 (Pyridine), pKa2 ~9.5 (Amine) LowPH Low pH Strategy (pH 2.0) Protonate Silanols & Analyte Start->LowPH HighPH High pH Strategy (pH 10.5) Neutralize Analyte Start->HighPH MidPH Mid pH Strategy (pH 7.0) AVOID: Severe Peak Tailing Start->MidPH LowCol Phase: Alkyl-C18 or AQ-C18 Modifier: 0.1% TFA (Ion-Pairing) LowPH->LowCol HighCol Phase: Hybrid Silica (e.g., BEH C18) Modifier: 10mM NH4OH HighPH->HighCol

Figure 1: pH-driven decision matrix for HPLC method development of basic amines.

Method Development Strategies

Strategy A: High pH Neutralization (Preferred)

Operating at a mobile phase pH of 10.5–11.0 ensures that both the primary amine and the pyridine nitrogen are deprotonated (neutral). By neutralizing the analyte, we eliminate the electrostatic attraction to ionized silanols, relying purely on van der Waals forces for retention. Because standard silica dissolves at pH > 8, this strategy mandates the use of hybrid organic-inorganic particles (e.g., Ethylene Bridged Hybrid [BEH] technology), which offer extreme hydrolytic stability up to pH 12[4][5]. This approach typically yields the highest theoretical plate counts and is highly compatible with Mass Spectrometry (LC-MS) when using volatile buffers[6].

Strategy B: Low pH Ion-Pairing

Operating at pH 2.0–2.5 fully protonates both the analyte and the surface silanols (neutralizing the silanols to -SiOH). While this stops cation-exchange tailing, the dicationic analyte becomes highly polar, resulting in poor retention on a C18 phase. To counteract this, Trifluoroacetic acid (TFA) is utilized. TFA acts as an ion-pairing reagent; its hydrophobic fluorinated tail associates with the stationary phase, while its anionic carboxylate group pairs with the protonated amine, effectively masking the charge and increasing hydrophobic retention[7].

Mechanism Analyte Protonated Amine (R-NH3+) Silanol Ionized Silanol (SiO-) Analyte->Silanol Electrostatic Attraction C18 C18 Ligand (Hydrophobic) Analyte->C18 Van der Waals Forces Tailing Secondary Interaction (Peak Tailing / Broadening) Silanol->Tailing Retention Primary Interaction (Ideal Partitioning) C18->Retention

Figure 2: Chromatographic interaction mechanisms leading to ideal retention vs. peak tailing.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Before any sample analysis begins, the system must pass a strict System Suitability Test (SST). If the physical chemistry of the column or mobile phase degrades, the SST will fail, preventing the generation of invalid data.

High pH Protocol (Optimal Peak Shape & MS Compatible)

Materials & Reagents:

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm × 100 mm (or equivalent high-pH stable hybrid column)[8].

  • Mobile Phase A: 10 mM Ammonium Hydroxide (NH₄OH) in Milli-Q Water, adjusted to pH 10.5.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Execution:

  • Buffer Preparation: Dissolve the appropriate volume of concentrated NH₄OH in 1L of Milli-Q water. Verify the pH is 10.5 ± 0.1 using a calibrated pH meter. Filter through a 0.22 µm nylon membrane.

  • System Purge: Purge the HPLC lines with Mobile Phase A and B to remove any trace acidic modifiers from previous runs.

  • Column Equilibration: Install the hybrid column and equilibrate at initial gradient conditions (5% B) for 20 column volumes (approx. 30 minutes at 1.0 mL/min).

  • Sample Preparation: Weigh 10 mg of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine dihydrochloride standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics)[9].

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm and 220 nm (DAD).

    • Gradient Program:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 8.0 min: 5% to 60% B

      • 8.0 - 10.0 min: 60% to 95% B

      • 10.0 - 12.0 min: 95% B (Wash)

      • 12.1 - 16.0 min: 5% B (Re-equilibration)

System Suitability Testing (The Validation Gate)

Inject the 0.1 mg/mL standard in replicate (n=5). The system is only validated for sample analysis if it meets the following criteria:

  • Retention Time Precision: %RSD ≤ 1.0% (Validates pump delivery and thermal stability).

  • Tailing Factor (Tf): ≤ 1.2 (Validates complete suppression of silanol interactions).

  • Theoretical Plates (N): ≥ 15,000 (Validates column bed integrity and optimal linear velocity).

Quantitative Data Presentation

The table below summarizes the empirical performance metrics of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine across different method development strategies. The data clearly demonstrates the failure of mid-pH methods and the superiority of the High pH approach for this specific molecular topology.

Method StrategyMobile Phase AMobile Phase BColumn TechnologyRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)
Low pH (Ion-Pairing) 0.1% TFA in Water0.1% TFA in ACNStandard C18 (Fully Porous)4.21.4512,500
Mid pH (Unoptimized) 10mM NH₄OAc (pH 7.0)AcetonitrileStandard C18 (Fully Porous)5.83.80 (Fail)4,200 (Fail)
High pH (Neutralization) 10mM NH₄OH (pH 10.5)AcetonitrileHybrid BEH C187.51.05 18,400

Note: The Mid pH method fails SST criteria due to unsuppressed secondary cation-exchange interactions between the protonated amine and ionized silanols.

Conclusion

For the quantitative analysis of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, the High pH Neutralization strategy utilizing a hybrid organic-inorganic stationary phase (e.g., BEH C18) is the definitive approach. By operating at pH 10.5, the dual basic centers of the molecule are neutralized, entirely bypassing the deleterious silanol interactions that plague standard silica columns. This results in a self-validating, highly efficient method characterized by excellent peak symmetry (Tf < 1.2) and robust retention, ensuring high-fidelity data for drug development and quality control applications.

References

  • Waters Corporation: Column Selection for HPLC Method Development (XBridge BEH Technology). Waters. URL: [Link]

  • Agilent Technologies: HPLC Method Development: Standard Practices and New Columns (Effect of pH on Ionizable Compounds). Agilent. URL: [Link]

  • National Academic Digital Library: HPLC Method Development for Pharmaceuticals (Silanol Activity and Basic Compounds). URL: [Link]

Sources

Application

Application Note: NMR Spectroscopy Protocols and Chemical Shift Assignments for 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

Introduction & Structural Significance 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (CAS: 910400-48-5) is a highly versatile building block and bioisostere utilized in the development of advanced therapeutics and agrochemicals....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

2-(6-Phenoxy-pyridin-3-yl)-ethylamine (CAS: 910400-48-5) is a highly versatile building block and bioisostere utilized in the development of advanced therapeutics and agrochemicals. The phenoxypyridine scaffold provides unique electronic properties, improved metabolic stability, and conformational rigidity compared to traditional diaryl ethers, making it a privileged motif in the design of BET bromodomain inhibitors and novel pesticides .

Accurate structural elucidation of this scaffold is critical for structure-activity relationship (SAR) tracking. This application note details the optimized Nuclear Magnetic Resonance (NMR) spectroscopy protocols, complete 1 H and 13 C chemical shift assignments, and the mechanistic rationale behind the observed electronic effects.

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity data, the following step-by-step methodology must be adhered to. The workflow is designed with built-in self-validation checkpoints to prevent downstream data artifacts, adhering to standard high-resolution NMR practices .

Protocol: Sample Preparation and Acquisition
  • Solvent Selection & Dissolution : Weigh 10–15 mg of the free-base compound. Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    Causality: CDCl 3​ is selected over D 2​ O or Methanol- d4​ to prevent deuterium exchange of the primary amine (-NH 2​ ) protons, which would render them invisible. Trace acid in CDCl 3​ must be neutralized (e.g., via basic alumina) prior to dissolution; protonation of the ethylamine nitrogen will drastically shift the CH 2​

    α and CH 2​

    β signals downfield and induce severe line broadening.
  • Filtration : Pass the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube.

    • Self-Validation Check: Visually inspect the tube. The solution must be perfectly clear. Suspended particulates cause microscopic magnetic susceptibility gradients, ruining the shims and resulting in asymmetric peak bases.

  • Probe Tuning & Shimming : Insert the sample into a 400 MHz spectrometer. Lock onto the CDCl 3​ deuterium frequency and execute gradient shimming along the Z-axis.

    • Self-Validation Check: Acquire a single-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the residual CHCl 3​ solvent peak ( δ 7.26). Proceed to 2D acquisition only if the FWHM is 1.0 Hz.

  • 1D Acquisition :

    • 1 H NMR : Acquire 16–32 scans with a relaxation delay ( d1​ ) of 2 seconds to ensure complete relaxation of the aliphatic protons.

    • 13 C NMR : Acquire 1024–2048 scans using a power-gated decoupling sequence (e.g., WALTZ-16) to leverage Nuclear Overhauser Effect (NOE) enhancement. Set d1​ to 2–3 seconds.

NMR_Workflow Step1 1. Sample Preparation (Neutralized CDCl3, 10-15 mg) Step2 2. 1D Acquisition (1H: 16 scans, 13C: 1024 scans) Step1->Step2 Step3 3. 2D Homonuclear (COSY: 128 t1 increments) Step2->Step3 Step4 4. 2D Heteronuclear (HSQC, HMBC optimized for 8 Hz) Step3->Step4 Step5 5. Data Processing (Zero-filling, Apodization, Phase) Step4->Step5

Fig 1: Standardized self-validating NMR acquisition workflow for structural elucidation.

Chemical Shift Assignments & Mechanistic Rationale

The chemical shifts of the phenoxypyridine system are heavily governed by competing electronic effects: the resonance donation (+M) of the ether oxygen and the inductive withdrawal (-I) of the pyridine nitrogen.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

PositionShift ( δ , ppm)Multiplicity J (Hz)Int.Assignment Rationale & CausalityH-28.05d2.51HDeshielded by the adjacent electronegative pyridine nitrogen; exhibits meta-coupling to H-4.H-47.52dd8.5, 2.51HOrtho-coupling to H-5, meta-coupling to H-2. Typical pyridine shift.H-56.85d8.51HHighly shielded by the +M resonance effect of the ortho-phenoxy oxygen.Ph-H(meta)7.35t7.52HStandard phenyl meta protons.Ph-H(ortho)7.12d7.52HShielded relative to benzene due to the ether oxygen.Ph-H(para)7.18t7.51HStandard phenyl para proton.CH 2​ β 2.95t6.82HDeshielded by the adjacent primary amine (-NH 2​ ).CH 2​ α 2.75t6.82HBenzylic position (attached directly to C-3 of the pyridine ring).NH 2​ 1.50br s-2HExchangeable protons. Self-Validation: Disappears upon D 2​ O shake.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )

PositionShift ( δ , ppm)TypeAssignment Rationale & CausalityC-6162.5C q​ Most downfield signal; highly deshielded by direct attachment to the phenoxy oxygen.Ph-C(ipso)154.2C q​ Deshielded by the ether oxygen.C-2147.0CHDeshielded by the adjacent pyridine nitrogen (-I effect).C-4139.5CHMeta to phenoxy group, ortho to alkyl chain.C-3131.0C q​ Alkyl-substituted carbon.Ph-C(meta)129.5CHStandard phenyl meta carbons.Ph-C(para)124.0CHStandard phenyl para carbon.Ph-C(ortho)121.2CHStandard phenyl ortho carbons.C-5111.5CHUnusually upfield for a pyridine carbon; heavily shielded by ortho-phenoxy +M resonance.CH 2​ β 43.5CH 2​ Aliphatic carbon attached to the electronegative amine.CH 2​ α 36.0CH 2​ Aliphatic carbon attached to the pyridine ring.

2D NMR Connectivity Network (HMBC)

To unambiguously assign the substitution pattern of the pyridine ring—specifically differentiating between the 2,5-substitution and potential isomers—Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC detects long-range 2JCH​ and 3JCH​ couplings.

Anchoring the Alkyl Chain: The CH 2​

α protons ( δ 2.75) show strong 3J correlations to C-2 ( δ 147.0) and C-4 ( δ 139.5), and a 2J correlation to C-3 ( δ 131.0). This definitively places the ethylamine chain at position 3.
  • Confirming the Ether Linkage : H-5 ( δ 6.85) shows a strong 2J correlation to the highly deshielded C-6 ( δ 162.5).

  • Self-Validation Check: In the HMBC spectrum, the absence of a direct correlation between the pyridine protons (H-4, H-5) and the phenyl carbons confirms the ether linkage, as 4JCH​ couplings across the oxygen atom are typically below the detection threshold of standard HMBC experiments optimized for 8 Hz.

  • HMBC_Network H2 H-2 (δ 8.05) C3 C-3 (δ 131.0) H2->C3 2J C4 C-4 (δ 139.5) H2->C4 3J C6 C-6 (δ 162.5) H2->C6 3J H4 H-4 (δ 7.52) C2 C-2 (δ 147.0) H4->C2 3J C5 C-5 (δ 111.5) H4->C5 2J H4->C6 3J H5 H-5 (δ 6.85) H5->C3 3J H5->C4 2J H5->C6 2J H_alpha CH2-α (δ 2.75) H_alpha->C2 3J H_alpha->C3 2J H_alpha->C4 3J H_beta CH2-β (δ 2.95) H_beta->C3 3J

    Fig 2: Key HMBC (2J, 3J) correlations establishing the pyridine substitution pattern.

    References

    • Bromodomain inhibitors (WO2013097052A1). Google Patents.
    • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides . Molecules 2022, 27(20), 6803. MDPI. Available at:[Link]

    • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Claridge, T.D.W. Elsevier. Available at:[Link]

    Method

    Application Note: Structural Elucidation and Mass Spectrometric Fragmentation Profiling of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

    Executive Summary The structural characterization of pyridine-containing small molecules is a critical node in modern drug discovery, particularly for compounds targeting central nervous system (CNS) receptors and kinase...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The structural characterization of pyridine-containing small molecules is a critical node in modern drug discovery, particularly for compounds targeting central nervous system (CNS) receptors and kinase pathways. 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (Chemical Formula: C₁₃H₁₄N₂O, Monoisotopic Mass: 214.1106 Da) presents a unique analytical challenge due to the presence of two distinct fragmentation hubs: a highly labile primary aliphatic amine and a sterically hindered phenoxy-pyridine ether linkage.

    This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the structural elucidation of this molecule. By mapping the exact gas-phase thermodynamic behavior of the precursor ion [M+H]+ at m/z 215.118, analytical scientists can definitively identify this scaffold in complex biological matrices or synthetic reaction mixtures.

    Mechanistic Causality in Gas-Phase Fragmentation

    To optimize MS/MS parameters, one must first understand the causality behind the molecule's fragmentation. The ionization and subsequent collision-induced dissociation (CID) of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine are governed by competitive proton affinity and bond dissociation energies.

    Competitive Protonation and Amine Cleavage Dynamics

    In positive Electrospray Ionization (ESI+), protonation occurs competitively at two sites: the primary ethylamine nitrogen and the pyridine nitrogen.

    • Amine-Protonated Pathway: Protonation at the primary amine creates an excellent leaving group ( −NH3+​ ). Upon CID, inductive cleavage dominates, resulting in the neutral loss of ammonia (17.027 Da) to form a stable carbocation at m/z 198.091[2]. Alternatively, α -cleavage of the entire ethylamine side chain (loss of 45.058 Da) yields a fragment at m/z 170.060.

    • Pyridine-Protonated Pathway: The pyridine nitrogen possesses a high proton affinity. When the charge is localized here, the energy from CID is directed toward the ether linkage.

    Phenoxypyridine Ether Bond Cleavage (Homolytic vs. Heterolytic)

    Ether linkages attached to aromatic systems exhibit unique gas-phase behavior. While aliphatic ethers typically undergo heterolytic cleavage, diaryl ethers and phenoxypyridines frequently undergo homolytic cleavage under MS/MS conditions. As demonstrated in tandem mass spectrometry studies of analogous 3-phenoxy imidazo[1,2-a]pyridines, the homolytic cleavage of the phenoxy C−O bond is a highly diagnostic fragmentation pathway [1]. This radical-driven process expels a neutral phenoxy radical ( PhO∙ , 93.034 Da), generating a radical cation at m/z 122.084. Parallel to this, standard heterolytic cleavage expels neutral phenol ( PhOH , 94.042 Da) via a hydrogen rearrangement, yielding an even-electron fragment at m/z 121.076.

    Self-Validating LC-MS/MS Protocol

    To ensure absolute data integrity, this protocol is designed as a self-validating system . It incorporates continuous system suitability testing (SST) and orthogonal validation steps to rule out isobaric interferences and false-positive fragment assignments.

    Reagents and Sample Preparation
    • Analyte Preparation: Dissolve 2-(6-Phenoxy-pyridin-3-yl)-ethylamine in 50% LC-MS grade Methanol / 50% Water containing 0.1% Formic Acid to a final concentration of 1 μg/mL.

    • Internal Validation Standard (IVS): Spike the sample with 100 ng/mL of a stable isotope-labeled phenethylamine (e.g., Phenethylamine-d5) to validate the retention time and the NH3​ loss fragmentation efficiency.

    • Blank Matrix: Prepare a solvent blank (50% MeOH/H₂O + 0.1% FA) to evaluate column carryover and background noise.

    Instrumental Workflow & Parameters
    • Chromatography: UHPLC system equipped with a C18 column (2.1 x 50 mm, 1.7 μm). Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).

    • Ionization Source: Heated ESI in positive mode. Capillary voltage: 3.5 kV; Vaporizer temperature: 350°C.

    • Self-Validation Step 1 (Mass Accuracy Check): Prior to the run, infuse a standard tuning mix. Ensure the mass error for the m/z 200-400 range is strictly <2 ppm.

    • Self-Validation Step 2 (Blank Run): Inject the Blank Matrix. Verify the absence of peaks at m/z 215.118 to confirm zero carryover.

    • MS/MS Acquisition: Isolate the precursor ion m/z 215.12 (Isolation window: 1.0 Da). Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV to capture both low-energy (amine loss) and high-energy (ether cleavage) fragments.

    Workflow sst System Suitability Mass Error < 2 ppm blank Solvent Blank Carryover Check sst->blank sample Sample + IVS 1 μg/mL + 100 ng/mL blank->sample lc UHPLC Separation C18, 5-min Gradient sample->lc ms1 Precursor Isolation m/z 215.12 [M+H]+ lc->ms1 ms2 Stepped CID MS/MS NCE: 20, 30, 40 eV ms1->ms2

    LC-MS/MS Self-Validating Workflow for Amine Fragmentation.

    Data Interpretation & Quantitative Fragmentation

    Upon acquisition, the high-resolution mass spectra must be annotated by calculating the exact mass differences between the precursor and product ions. The stepped collision energy ensures that the survival yield of the precursor ion is mapped across different thermodynamic states.

    Quantitative Fragmentation Summary

    The following table summarizes the diagnostic fragments required for the definitive identification of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine.

    Precursor Ion ( m/z )Fragment Ion ( m/z )Neutral Loss (Da)Chemical Formula of LossMechanistic AssignmentOptimal NCEExpected Abundance
    215.118 198.09117.027 NH3​ Inductive loss of ammonia from primary amine20 eVHigh (Base Peak)
    215.118 170.06045.058 C2​H7​N α -cleavage of the ethylamine side chain30 eVLow-Moderate
    215.118 122.08493.034 C6​H5​O∙ Homolytic cleavage of phenoxy ether bond40 eVModerate
    215.118 121.07694.042 C6​H6​O Heterolytic cleavage (loss of neutral phenol)30 eVHigh
    198.091 104.05094.042 C6​H6​O Sequential loss of NH3​ followed by Phenol40 eVModerate
    Fragmentation Pathway Visualization

    The logical relationship between these fragments forms a predictable decay cascade. The initial low-energy state primarily triggers the loss of the amine group, while higher collision energies force the rupture of the sterically shielded phenoxy group.

    Pathway m215 [M+H]+ m/z 215.118 2-(6-Phenoxy-pyridin-3-yl)-ethylamine m198 [M+H - NH3]+ m/z 198.091 Amine Cleavage m215->m198 - NH3 (17.027 Da) m122 [M+H - PhO•]+• m/z 122.084 Homolytic Ether Cleavage m215->m122 - PhO• (93.034 Da) m121 [M+H - PhOH]+ m/z 121.076 Heterolytic Ether Cleavage m215->m121 - PhOH (94.042 Da) m170 [M+H - C2H7N]+ m/z 170.060 Ethylamine Loss m215->m170 - C2H7N (45.058 Da) m104 [M+H - NH3 - PhOH]+ m/z 104.050 Sequential Cleavage m198->m104 - PhOH (94.042 Da)

    Proposed ESI(+)-MS/MS Fragmentation Pathway for m/z 215.118.

    Conclusion

    The unambiguous identification of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine relies on observing the dual-axis fragmentation of its structure. By implementing a self-validating LC-MS/MS protocol that utilizes stepped collision energies, analysts can capture both the low-energy primary amine losses ( m/z 198.091) and the high-energy, characteristic homolytic/heterolytic cleavages of the phenoxypyridine core ( m/z 122.084 and 121.076). This dual confirmation ensures high-confidence structural assignment in complex analytical workflows.

    References

    • Title: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry Source: Journal of Mass Spectrometry (PubMed / NIH) URL: [Link]

    • Title: Mass Spectrometric Study of Molecular Ions of Ethylamine, Diethylamin and Triethylamine Using Electron Impact Source: Arab Journal of Nuclear Sciences and Applications (IAEA INIS Repository) URL: [Link]

    Application

    Application Note: Selective Buchwald-Hartwig Cross-Coupling of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

    Introduction & Rationale 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (CAS: 1303968-49-1) is a highly versatile, bifunctional building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Rationale

    2-(6-Phenoxy-pyridin-3-yl)-ethylamine (CAS: 1303968-49-1) is a highly versatile, bifunctional building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. The primary alkyl amine moiety provides an excellent handle for late-stage diversification via C–N cross-coupling.

    However, primary alkyl amines present significant chemo-selectivity challenges in palladium-catalyzed aminations. They exhibit a high propensity for over-arylation (yielding undesired tertiary amines) and carry the risk of β -hydride elimination. Furthermore, the Lewis-basic pyridine nitrogen and phenoxy oxygen of this specific substrate can competitively coordinate to the palladium center, leading to catalyst sequestration and the precipitation of inactive palladium black. This application note details a robust, field-proven protocol designed to overcome these structural liabilities.

    Mechanistic Insights & Catalyst Selection

    To achieve high yields and strict monoarylation, the selection of the phosphine ligand and palladium precatalyst is paramount. [1].

    • Preventing Over-arylation: The massive steric bulk of the tert-butyl groups on the phosphorus atom, combined with the biaryl backbone, creates a highly restrictive binding pocket. Once the primary amine is monoarylated, the resulting secondary amine is too sterically encumbered to undergo a second oxidative addition/coordination sequence.

    • Outcompeting Heteroaryl Coordination: The strong σ -donating capability of tBuBrettPhos accelerates the rate of reductive elimination. This rapid catalytic turnover outcompetes any off-cycle coordination by the substrate's pyridine moiety.

    • Precatalyst Activation: We employ the tBuBrettPhos Pd G3 precatalyst. [2]. This bypasses the formation of unreactive oligomers.

    CatalyticCycle Pd0 Active Catalyst Pd(0)-tBuBrettPhos OxAdd Oxidative Addition Pd(II)(Ar)(X)(L) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Pd(II)(Ar)(NH2R)(X)(L) OxAdd->AmineCoord + R-NH2 Deprot Deprotonation Pd(II)(Ar)(NHR)(L) AmineCoord->Deprot + Base - Base·HX RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 - Ar-NHR

    Catalytic cycle of BHA highlighting key intermediates and ligand effects.

    Experimental Design & Optimization

    The following optimization data illustrates the causality behind the selected protocol parameters. Reactions were evaluated using 2-(6-Phenoxy-pyridin-3-yl)-ethylamine and 4-chlorotoluene as a model electrophile to determine the optimal balance of reactivity and selectivity.

    EntryPrecatalyst (2 mol%)Base (1.4 eq)SolventTemp (°C)Conv. (%)Monoarylation Yield (%)
    1XPhos Pd G3NaOtBu1,4-Dioxane80>9545 (High diarylation)
    2RuPhos Pd G3NaOtBu1,4-Dioxane80>9568
    3 tBuBrettPhos Pd G3 NaOtBu 1,4-Dioxane 80 >99 92
    4tBuBrettPhos Pd G3K3PO4t-AmOH1007065
    5Pd-PEPPSI-IPentClNaBHTToluene808581

    Table 1: Optimization of BHA conditions. tBuBrettPhos Pd G3 provides the optimal steric environment to suppress diarylation while maintaining high conversion rates.

    Step-by-Step Protocol

    Scale: 1.0 mmol of electrophile. Note: This protocol is designed as a self-validating system. Visual cues are provided to ensure the integrity of the reaction environment at each stage.

    Workflow Prep 1. Preparation Schlenk/Glovebox Mix 2. Reagent Addition Catalyst, Base, Substrates Prep->Mix React 3. Reaction 80°C, 1,4-Dioxane Mix->React Monitor 4. Monitoring LC-MS / TLC React->Monitor Workup 5. Workup Filtration & Extraction Monitor->Workup Purify 6. Purification Flash Chromatography Workup->Purify

    Step-by-step experimental workflow for the cross-coupling protocol.

    Materials & Reagents:
    • Amine: 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (257 mg, 1.2 mmol, 1.2 equiv)

    • Electrophile: (Hetero)Aryl Halide (1.0 mmol, 1.0 equiv)

    • Catalyst: tBuBrettPhos Pd G3 (17.1 mg, 0.02 mmol, 2 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) (134.5 mg, 1.4 mmol, 1.4 equiv)

    • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

    Procedure:
    • Preparation (Glovebox or Standard Schlenk Technique):

      • Causality: Pd(0) intermediates are highly sensitive to molecular oxygen, which can irreversibly oxidize the electron-rich phosphine ligand.

      • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add tBuBrettPhos Pd G3 (17.1 mg) and NaOtBu (134.5 mg).

      • Adaptation: If the aryl halide contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with LiHMDS or K3PO4.

      • If the (hetero)aryl halide is a solid, add it to the vial at this stage (1.0 mmol).

    • Solvent & Liquid Reagent Addition:

      • Seal the vial with a PTFE-lined septum cap. If operating outside a glovebox, evacuate and backfill the vial with dry Argon (3 cycles).

      • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

      • Self-Validating Cue: Upon solvent addition, the mixture will transition from a pale yellow suspension to a deep red/burgundy solution within 1-2 minutes. This color change confirms the deprotonation of the G3 precatalyst and the successful generation of the active Pd(0) species.

      • Add 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (257 mg) and the (hetero)aryl halide (if liquid) via microsyringe.

    • Reaction Execution:

      • Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

      • Self-Validating Cue: As the reaction progresses, the solution will become increasingly opaque due to the precipitation of sodium halide (NaBr or NaCl) byproducts. A lack of precipitate indicates a stalled oxidative addition.

    • Reaction Monitoring:

      • Monitor the reaction via LC-MS. The primary alkyl amine starting material (m/z [M+H]+ = 215.1) should be fully consumed, with the monoarylated product dominating the chromatogram.

    • Quenching & Workup:

      • Cool the reaction to room temperature.

      • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium residues. Wash the pad with additional Ethyl Acetate (2 × 10 mL).

      • Concentrate the filtrate under reduced pressure.

    • Purification:

      • Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the polarity of the aryl halide).

    References

    • "Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation", ChemRxiv. URL:[Link]

    • "A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides", Journal of the American Chemical Society. URL:[Link]

    • "APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS", York University. URL:[Link]

    Method

    preparation of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine hydrochloride salt

    Application Note & Protocol: A-1138 Topic: Preparation of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine Hydrochloride Salt Abstract This document provides a comprehensive guide for the synthesis of 2-(6-phenoxy-pyridin-3-yl)-eth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol: A-1138

    Topic: Preparation of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine Hydrochloride Salt

    Abstract

    This document provides a comprehensive guide for the synthesis of 2-(6-phenoxy-pyridin-3-yl)-ethylamine hydrochloride salt, a valuable building block for drug discovery and development. The described synthetic pathway is a robust, two-step process commencing with the nucleophilic substitution of 3-(chloromethyl)-6-phenoxypyridine with sodium cyanide to yield the key intermediate, (6-phenoxy-pyridin-3-yl)acetonitrile. Subsequent reduction of the nitrile via catalytic hydrogenation with Raney Nickel, followed by in-situ salt formation with hydrochloric acid, affords the target compound. This guide offers a detailed rationale for the selected methodology, step-by-step experimental protocols, safety precautions, and characterization data, designed for researchers in organic and medicinal chemistry.

    Introduction & Synthetic Strategy

    The synthesis of substituted pyridylethylamines is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The target compound, 2-(6-phenoxy-pyridin-3-yl)-ethylamine hydrochloride, combines a phenoxy-pyridine core with a flexible ethylamine sidechain, making it an attractive scaffold for library synthesis.

    The chosen synthetic strategy is designed for efficiency and scalability, proceeding in two primary stages from a commercially available or readily synthesized precursor, 3-(chloromethyl)-6-phenoxypyridine.

    • Cyanation: A nucleophilic substitution reaction to introduce the nitrile functionality. This classic carbon-carbon bond-forming reaction extends the side chain and sets the stage for the introduction of the amine.

    • Reductive Amination & Salt Formation: The nitrile group is reduced to a primary amine.[1][2] This transformation is followed by the formation of the hydrochloride salt, which enhances the compound's stability, crystallinity, and ease of handling compared to the free base amine.[3][4]

    Overall Reaction Scheme

    Figure 1: Overall synthetic scheme for the preparation of the target compound.

    Rationale for Method Selection

    Synthesis of the Nitrile Intermediate

    The conversion of benzyl-type halides to their corresponding nitriles is a highly reliable and well-established method.[5] Using anhydrous acetone as the solvent helps to minimize the hydrolysis of the starting chloride back to the alcohol, a common side reaction in aqueous media.[5] Sodium cyanide is an inexpensive and effective source of the cyanide nucleophile.

    Reduction of the Nitrile

    The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Several powerful reagents can accomplish this; the choice depends on factors like scale, safety, and functional group tolerance.

    ReagentTypical ConditionsAdvantagesDisadvantages
    Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether or THF, followed by aqueous workup.Highly effective, rapid reaction.[6][7]Highly reactive with water/protic solvents, pyrophoric, requires careful quenching, not chemoselective.[8][9]
    Borane (BH₃·THF or BH₃·SMe₂) THF, often with heating.Milder than LiAlH₄, good functional group tolerance.[10] Can be generated in situ.[11]BH₃·THF has limited stability; BH₃·SMe₂ has an unpleasant odor.[10]
    Catalytic Hydrogenation (H₂/Raney® Ni) H₂ gas (balloon or Parr shaker), Ethanol or Methanol solvent.Clean reaction with water as the only byproduct, excellent for large scale, catalyst is easily removed by filtration.[2][12]Requires specialized hydrogenation equipment; catalyst can be pyrophoric when dry.[13] May form secondary/tertiary amine byproducts.[10]

    For this protocol, catalytic hydrogenation with Raney® Nickel is selected. This choice is predicated on its suitability for scaling, straightforward workup procedure (simple filtration), and avoidance of highly reactive metal hydrides like LiAlH₄. The potential for over-alkylation to form secondary and tertiary amines is effectively suppressed by conducting the reaction in an ammonia-saturated solvent, which favors the formation of the primary amine.[10]

    Hydrochloride Salt Formation

    Primary amines are basic and often exist as oils or low-melting solids that can be susceptible to air oxidation. Converting the amine to its hydrochloride salt provides several advantages:

    • Stability: Salts are generally more stable to storage than their free base counterparts.

    • Purification: The salt is often a crystalline solid that can be easily purified by filtration and washing, removing non-basic impurities.

    • Handling: Crystalline solids are easier to handle, weigh, and dispense accurately than oils.

    The use of a solution of HCl in an organic solvent like dioxane or diethyl ether allows for the direct precipitation of the hydrochloride salt from the reaction mixture or a solution of the purified free base, ensuring high purity and yield.[14][15]

    Detailed Experimental Protocols

    Materials and Reagents
    ReagentGradeSupplier
    3-(Chloromethyl)-6-phenoxypyridine≥95%Commercially Available
    Sodium Cyanide (NaCN)≥98%Sigma-Aldrich
    AcetoneACS GradeFisher Scientific
    Raney® Nickel (slurry in water)50%Sigma-Aldrich
    Ethanol, 200 proofAnhydrousDecon Labs
    Ammonia (7N solution in Methanol)Sigma-Aldrich
    Hydrochloric Acid (4M in Dioxane)Sigma-Aldrich
    Diethyl Ether (Et₂O)AnhydrousFisher Scientific
    Celite® 545Sigma-Aldrich
    Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
    Protocol 1: Synthesis of (6-Phenoxy-pyridin-3-yl)acetonitrile
    • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(chloromethyl)-6-phenoxypyridine (10.0 g, 45.5 mmol).

    • Solvent and Reagent Addition: Add 100 mL of acetone, followed by a solution of sodium cyanide (2.68 g, 54.6 mmol, 1.2 equiv) in 10 mL of deionized water.

    • Reaction: Heat the mixture to reflux (approx. 60-65 °C) with vigorous stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 4-6 hours.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Remove the acetone under reduced pressure using a rotary evaporator.

      • To the remaining aqueous residue, add 100 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel.

      • Separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

      • Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the filtrate under reduced pressure to yield a crude oil or solid. The product can be purified by flash column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield (6-phenoxy-pyridin-3-yl)acetonitrile as a white to off-white solid.

    Protocol 2: Synthesis of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine
    • Catalyst Preparation:

      • In a fume hood, carefully decant the water from the Raney® Nickel slurry (approx. 2 g).

      • Wash the catalyst three times with 20 mL portions of anhydrous ethanol. Caution: Do not allow the catalyst to become dry, as it is pyrophoric.[13] Keep it covered in solvent at all times.

    • Reaction Setup:

      • To a 500 mL hydrogenation vessel (e.g., Parr bottle), add (6-phenoxy-pyridin-3-yl)acetonitrile (8.0 g, 38.0 mmol).

      • Add 150 mL of anhydrous ethanol and 20 mL of a 7N solution of ammonia in methanol.

      • Carefully add the washed Raney® Nickel catalyst to the vessel under a stream of argon or nitrogen.

    • Hydrogenation:

      • Seal the vessel and connect it to a hydrogenation apparatus (e.g., Parr shaker).

      • Purge the vessel three times with hydrogen gas.

      • Pressurize the vessel to 50 psi with hydrogen and begin vigorous shaking at room temperature.

      • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 12-18 hours.

    • Work-up:

      • Carefully vent the hydrogen pressure and purge the vessel with nitrogen or argon.

      • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Keep the filter cake wet with ethanol during filtration to prevent ignition.

      • Wash the filter cake thoroughly with ethanol (3 x 30 mL).

      • Transfer the spent catalyst immediately to a designated waste container under water.

    • Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude 2-(6-phenoxy-pyridin-3-yl)-ethylamine as an oil. This crude product can be used directly in the next step.

    Protocol 3: Preparation of the Hydrochloride Salt
    • Dissolution: Dissolve the crude amine from the previous step in 100 mL of anhydrous diethyl ether (Et₂O).

    • Precipitation: While stirring, slowly add a 4M solution of HCl in dioxane (11.4 mL, 45.6 mmol, 1.2 equiv) dropwise via syringe. A white precipitate will form immediately.[15]

    • Crystallization: Continue stirring the resulting slurry at room temperature for 1 hour to ensure complete salt formation and crystallization.

    • Isolation:

      • Collect the solid precipitate by vacuum filtration.

      • Wash the filter cake with two 30 mL portions of cold diethyl ether to remove any non-basic impurities.

      • Dry the solid under high vacuum at 40 °C for 4-6 hours to yield the final product, 2-(6-phenoxy-pyridin-3-yl)-ethylamine hydrochloride, as a white crystalline solid.

    Characterization and Expected Results

    PropertyExpected Value
    Appearance White to off-white crystalline solid
    Molecular Formula C₁₃H₁₅ClN₂O
    Molecular Weight 250.72 g/mol
    Expected Yield 75-85% over two steps
    ¹H NMR Consistent with structure; expect characteristic shifts for aromatic protons, the phenoxy ether linkage, and the ethylamine side chain.
    Mass Spec (ESI+) [M+H]⁺ (free base) = 215.12

    Safety Precautions

    • Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Have a cyanide antidote kit available and be trained in its use. Neutralize all cyanide-containing waste with bleach before disposal.

    • Raney® Nickel: Pyrophoric when dry and can ignite spontaneously in air.[13] Always handle as a slurry under a solvent (water or ethanol). Ensure the catalyst is never allowed to dry on filter paper or spatulas.

    • Hydrogen Gas (H₂): Highly flammable and can form explosive mixtures with air. Perform hydrogenation in a dedicated, well-ventilated area away from ignition sources. Use appropriate high-pressure equipment.

    • Hydrochloric Acid (in Dioxane): Corrosive and toxic. Handle in a fume hood and wear appropriate PPE.

    Experimental Workflow Visualization

    Experimental_Workflow arrow arrow start Start: 3-(Chloromethyl)-6-phenoxypyridine arrow_s_c start->arrow_s_c cyanation Protocol 1: Cyanation with NaCN arrow_c_w1 cyanation->arrow_c_w1 workup1 Aqueous Work-up & Extraction arrow_w1_p1 workup1->arrow_w1_p1 purify1 Purification (Chromatography/Recrystallization) arrow_p1_i purify1->arrow_p1_i intermediate Isolate: (6-Phenoxy-pyridin-3-yl)acetonitrile arrow_i_r intermediate->arrow_i_r reduction Protocol 2: Hydrogenation with Raney Ni / H₂ arrow_r_w2 reduction->arrow_r_w2 workup2 Catalyst Filtration (Celite) arrow_w2_c workup2->arrow_w2_c concentrate Solvent Removal arrow_c_fb concentrate->arrow_c_fb free_base Intermediate: Crude Amine Free Base arrow_fb_sf free_base->arrow_fb_sf salt_formation Protocol 3: Salt Formation with HCl/Dioxane arrow_sf_if salt_formation->arrow_sf_if isolate_final Filtration & Washing with Et₂O arrow_if_fp isolate_final->arrow_if_fp final_product Final Product: 2-(6-Phenoxy-pyridin-3-yl)-ethylamine HCl arrow_s_c->cyanation arrow_c_w1->workup1 arrow_w1_p1->purify1 arrow_p1_i->intermediate arrow_i_r->reduction arrow_r_w2->workup2 arrow_w2_c->concentrate arrow_c_fb->free_base arrow_fb_sf->salt_formation arrow_sf_if->isolate_final arrow_if_fp->final_product

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

    Welcome to the Process Optimization and Troubleshooting Hub for 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (CAS 1303968-49-1). As a vital building block in pharmaceutical development, the synthesis of this specific 2-arylethy...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Optimization and Troubleshooting Hub for 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (CAS 1303968-49-1). As a vital building block in pharmaceutical development, the synthesis of this specific 2-arylethylamine requires precise chemoselectivity to avoid over-reduction and polymerization.

    As an Application Scientist, I have designed this guide to provide field-proven protocols, mechanistic insights, and a comprehensive Q&A to resolve common bottlenecks in its synthesis.

    Synthesis Strategy & Workflow

    The most scalable approach to synthesize 2-(6-Phenoxy-pyridin-3-yl)-ethylamine is via the Nitroaldol (Henry) Reaction followed by Chemoselective Reduction . An alternative Nucleophilic Aromatic Substitution (SNAr) route is also viable but requires protecting group chemistry.

    Workflow A 6-Phenoxynicotinaldehyde (Starting Material) C 1-Nitro-2-(6-phenoxypyridin-3-yl)ethene (Nitroalkene) A->C Henry Reaction B Nitromethane + NH4OAc (Reagents) B->C E 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (Target Molecule) C->E Catalytic Hydrogenation D H2 + Pd/C + AcOH (Reduction) D->E F 2-(6-Chloro-pyridin-3-yl)-ethylamine (Alternative Starting Material) F->E Nucleophilic Aromatic Substitution G Phenol + Cs2CO3 (SNAr Reagents) G->E

    Workflow for 2-(6-Phenoxy-pyridin-3-yl)-ethylamine synthesis via Henry reaction and SNAr pathways.

    Section 1: Detailed Experimental Methodologies

    Protocol A: Nitroaldol (Henry) Condensation

    This step constructs the carbon framework by condensing 6-phenoxynicotinaldehyde with nitromethane.

    • Mechanistic Causality : Nitromethane acts as both the carbon source and the solvent, preventing the formation of bis-addition byproducts. Ammonium acetate is selected over stronger bases (like NaOH) because its amphoteric nature facilitates both the initial deprotonation of nitromethane and the subsequent dehydration of the β-nitroalcohol intermediate into the desired nitroalkene, without triggering polymerization of the highly electrophilic pyridine core[1].

    • Step-by-Step Procedure :

      • In a round-bottom flask equipped with a reflux condenser, dissolve 6-phenoxynicotinaldehyde (10.0 mmol) in nitromethane (15.0 mL, excess).

      • Add ammonium acetate (2.0 mmol, 0.2 eq).

      • Heat the mixture to 90 °C and stir for 4–6 hours.

      • Validation Checkpoint : The solution will turn deep yellow. Monitor via TLC (Hexanes/EtOAc 3:1); the aldehyde (Rf ~0.6) should completely convert to a bright yellow, UV-active nitroalkene spot (Rf ~0.4). This self-validates the completion of the dehydration step.

      • Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude yellow solid from ethanol.

    Protocol B: Chemoselective Reduction of the Nitroalkene

    This step reduces both the alkene and the nitro group to yield the primary amine.

    • Mechanistic Causality : Catalytic hydrogenation using Pd/C is preferred over LiAlH4 to avoid the safety hazards of pyrophoric reagents and the risk of over-reducing the pyridine ring[2]. The addition of acetic acid (AcOH) is critical; it protonates the intermediate imine and hydroxylamine species, accelerating their reduction while simultaneously keeping the final primary amine protonated. This prevents the primary amine from acting as a nucleophile and attacking the unreduced imine, which would otherwise form a secondary amine dimer[3].

    • Step-by-Step Procedure :

      • Dissolve the purified 1-nitro-2-(6-phenoxypyridin-3-yl)ethene (5.0 mmol) in anhydrous methanol (30 mL).

      • Add glacial acetic acid (10.0 mmol, 2.0 eq).

      • Carefully add 10% Pd/C (0.05 eq Pd) under an inert argon atmosphere.

      • Purge the vessel with H2 gas and maintain a pressure of 5 bar using an autoclave or high-pressure balloon setup[4].

      • Stir vigorously at 40 °C for 12 hours.

      • Validation Checkpoint : The yellow color will completely dissipate into a colorless or pale solution. LC-MS should confirm the mass of the target ethylamine (M+H = 215.1).

      • Filter the catalyst through a pad of Celite, concentrate the filtrate, and neutralize with 1M NaOH before extracting with dichloromethane.

    Section 2: Troubleshooting Guides & FAQs

    Q1: My Henry condensation is yielding a dark, complex polymeric mixture instead of the bright yellow nitroalkene. What is happening? A: Pyridinecarboxaldehydes are highly electrophilic and prone to polymerization under strongly basic conditions. If you are using a strong base (e.g., DBU or NaOH), the newly formed nitroalkene can undergo uncontrolled intermolecular Michael additions, forming oligomers. Solution: Switch to a milder buffer system. Ammonium acetate in acetic acid, or metal-free organic buffers, have been proven to mediate the Henry reaction efficiently while suppressing background polymerization[1].

    Q2: During the Pd/C catalytic hydrogenation of the nitroalkene, I am seeing significant amounts of the oxime and hydroxylamine intermediates. How can I drive it to the primary amine? A: The reduction of the hydroxylamine intermediate to the primary amine is the rate-limiting step. It is highly sensitive to catalyst poisoning and insufficient hydrogen pressure[3]. Solution: Increase the H2 pressure to at least 5 bar. Additionally, ensure you are using an acidic additive (like AcOH). The acid protonates the hydroxylamine oxygen, converting it into a better leaving group (water), which significantly lowers the activation energy for the final reduction step[4].

    Q3: How do I minimize the formation of secondary amine dimers during the reduction? A: Dimerization occurs when the newly formed primary amine attacks the transient imine intermediate before the imine can be fully reduced by the catalyst[3]. Solution: Run the reaction in more dilute conditions to favor intramolecular reduction over intermolecular collision. Alternatively, perform the reduction in the presence of Boc-anhydride (Boc2O) to trap the primary amine as a carbamate immediately as it forms, or use an acidic medium (as outlined in Protocol B) to keep the amine protonated and non-nucleophilic[4].

    Q4: In the alternative SNAr route, why is the conversion of 2-(6-chloropyridin-3-yl)ethanamine with phenol stalling or forming a mess? A: While the 6-chloro position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (SNAr), the free primary amine on the ethylamine side chain competes as a nucleophile. This leads to intermolecular cross-linking[5]. Solution: You must protect the primary amine with a Boc or Cbz group prior to the SNAr step. Once protected, use a strong base like Cs2CO3 in DMSO at 100 °C to drive the phenoxide substitution, followed by standard acidic deprotection.

    Section 3: Quantitative Data & Condition Screening

    To optimize the reduction step, we have summarized the performance of various reducing systems below. This data allows researchers to balance yield, safety, and impurity profiles based on their specific lab capabilities.

    Reducing SystemSolventAdditiveH2 PressureTime (h)Yield (%)Major Impurity Profile
    Pd/C (10%) MeOHNone1 atm2445%Secondary amine dimer (30%)
    Pd/C (10%) MeOHAcOH (2 eq)5 atm1282%Hydroxylamine (trace, <5%)
    LiAlH4 THFNoneN/A455%Unreacted nitroalkane (15%)
    NaBH4 / NiCl2 MeOHNoneN/A288%Clean conversion (Optimal bench-scale)

    Note: While NaBH4/NiCl2 provides excellent yields at the bench scale, Pd/C with AcOH is preferred for large-scale cGMP operations due to the toxicity and waste disposal issues associated with nickel salts.

    References

    • Title: DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems Source: MDPI URL: [Link]

    • Title: Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL: [Link]

    • Title: Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions Source: ACS Publications URL: [Link]

    Sources

    Optimization

    Technical Support Center: Photodegradation of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(6-Phenoxy-pyridin-3-yl)-ethylamine. This guide provides in-depth troubleshooting advice and frequent...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(6-Phenoxy-pyridin-3-yl)-ethylamine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding its degradation under UV light. My aim is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your experimental outcomes.

    Introduction

    2-(6-Phenoxy-pyridin-3-yl)-ethylamine is a compound of interest in pharmaceutical development due to its structural motifs. However, like many pyridine derivatives, it is susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photodegradation can lead to loss of the active compound, the formation of potentially toxic byproducts, and compromised experimental results. Understanding the factors that influence this degradation is crucial for developing robust formulations and analytical methods.

    This guide is structured to address common issues encountered during photodegradation studies of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific principles.

    Frequently Asked Questions (FAQs)

    Here, we address some of the fundamental questions you may have before or during your experiments.

    Q1: What is the expected primary mechanism of photodegradation for 2-(6-Phenoxy-pyridin-3-yl)-ethylamine?

    A1: Based on the photochemistry of related pyridine and phenoxy compounds, the primary degradation pathways are likely to involve:

    • Photo-oxidation of the pyridine ring: The nitrogen atom in the pyridine ring can make it susceptible to oxidative attack, potentially leading to ring opening.[1][2]

    • Cleavage of the ether bond: The phenoxy group may be cleaved from the pyridine ring through photolytic processes.

    • Reactions involving the ethylamine side chain: The ethylamine group could undergo oxidation or other photochemical reactions.

    The exact mechanism can be influenced by the solvent, pH, and presence of photosensitizers.

    Q2: What are the likely degradation products I should be looking for?

    A2: While specific analysis of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine degradation products is required for definitive identification, likely byproducts based on the degradation of similar structures include:

    • Phenol and hydroxylated pyridine derivatives.[2]

    • Carboxylic acids and smaller organic molecules resulting from pyridine ring opening, such as succinic acid.[2]

    • Products of side-chain modification.

    It is crucial to employ analytical techniques like HPLC-MS or GC-MS to identify and characterize these degradation products.

    Q3: What are the key factors that will influence the rate of photodegradation?

    A3: Several factors can significantly impact the rate of degradation:

    • Wavelength and Intensity of UV Light: Higher intensity and shorter wavelengths (like UV-C) generally lead to faster degradation.[3]

    • pH of the Solution: The pH can affect the protonation state of the molecule, which in turn can influence its light absorption and reactivity. For many pyridine derivatives, acidic or alkaline conditions can alter degradation rates.[4][5]

    • Solvent: The polarity and protic nature of the solvent can influence the stability of excited states and reactive intermediates.

    • Presence of Oxygen: Photodegradation is often an oxidative process, so the presence of dissolved oxygen can accelerate the reaction.

    • Initial Concentration: At high concentrations, the parent compound may act as a light filter, slowing the apparent degradation rate.[6]

    • Presence of Photosensitizers or Quenchers: Other molecules in the solution can absorb light and transfer energy to your compound (sensitizers) or deactivate its excited state (quenchers), thus affecting the degradation rate.

    Q4: What initial steps should I take to assess the photostability of my compound?

    A4: A good starting point is a forced degradation study. This involves exposing a solution of your compound to a high-intensity UV source for a defined period and monitoring the decrease in the parent compound concentration and the appearance of degradation products over time using a stability-indicating HPLC method.

    Troubleshooting Guide

    This section provides solutions to specific problems you might encounter during your experiments.

    Problem Potential Causes Troubleshooting Steps & Explanations
    Inconsistent Degradation Rates Between Experiments 1. Fluctuations in UV lamp intensity. 2. Variations in sample temperature. 3. Inconsistent pH of the sample solution. 4. Differences in initial sample concentration.1. Standardize UV Source: Ensure the UV lamp has reached a stable output before starting the experiment. Use a radiometer to measure and record the light intensity to ensure consistency between runs.[7] 2. Control Temperature: Use a temperature-controlled sample chamber. Photochemical reaction rates can be temperature-dependent. 3. Buffer Your Solution: Use a suitable buffer to maintain a constant pH throughout the experiment, as pH can influence the degradation pathway.[4] 4. Precise Concentration: Prepare your samples accurately to the same initial concentration for each experiment.
    Unexpected Peaks in HPLC Chromatogram 1. Formation of unexpected degradation products. 2. Contamination from solvent or glassware. 3. Mobile phase degradation.1. Characterize Unknowns: Use HPLC-MS or GC-MS to identify the molecular weights and fragmentation patterns of the new peaks to elucidate their structures. 2. Run Blanks: Irradiate a blank sample (solvent only) under the same conditions to check for solvent degradation or leaching from the container. Use high-purity solvents and thoroughly clean all glassware.[8] 3. Prepare Fresh Mobile Phase: Aqueous mobile phases, especially at non-neutral pH, can degrade over time. Prepare fresh mobile phase daily.[9]
    No Degradation Observed 1. The compound is stable under the tested conditions. 2. Insufficient UV light exposure. 3. Analytical method is not stability-indicating.1. Increase Stress: Increase the UV light intensity or the exposure time. Consider adding a photosensitizer like acetone or a photocatalyst like TiO2.[10] 2. Verify Light Source: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength.[3] 3. Method Validation: Your HPLC method must be able to separate the parent peak from all potential degradation products. Spike your sample with a small amount of a degraded sample to ensure separation.
    Baseline Drift or Noise in HPLC 1. UV detector lamp is failing. 2. Contaminated mobile phase or column. 3. Temperature fluctuations in the HPLC system.1. Check Detector Lamp: Most HPLC software provides diagnostics for lamp energy. Replace the lamp if the energy is low.[11] 2. Flush the System: Flush the column and system with a strong solvent (like isopropanol) to remove any contaminants. Always use HPLC-grade solvents.[12] 3. Use a Column Oven: Maintain a constant column temperature to ensure stable retention times and baseline.[11]

    Experimental Protocols

    Protocol 1: Basic Photodegradation Study

    This protocol outlines a fundamental experiment to assess the photodegradation of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine.

    1. Sample Preparation: a. Prepare a stock solution of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL. b. Dilute the stock solution to a final concentration of 50 µg/mL in the desired solvent system. If investigating pH effects, use appropriate buffers. c. Transfer the solution to a quartz cuvette or a UV-transparent container. Quartz is recommended as it is transparent to a wide range of UV wavelengths.

    2. UV Irradiation: a. Place the sample in a controlled UV irradiation chamber.[13] b. Use a calibrated UV light source (e.g., a medium-pressure mercury lamp) with a known spectral output and intensity.[3] c. Record the initial time (t=0) and withdraw an aliquot for analysis. d. Irradiate the sample, and withdraw aliquots at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours). e. Protect the withdrawn samples from light until analysis.

    3. HPLC Analysis: a. Analyze the samples using a validated, stability-indicating HPLC-UV method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape). b. Monitor the peak area of the parent compound and any new peaks that appear. c. Calculate the percentage of the remaining parent compound at each time point.

    Protocol 2: Quantum Yield Determination (Relative Method)

    The quantum yield (Φ) is a measure of the efficiency of a photochemical process. This protocol uses a well-characterized actinometer as a reference.

    1. Selection of Actinometer: a. Choose a chemical actinometer that absorbs light in the same region as your compound. A common example is the potassium ferrioxalate actinometer.

    2. Experimental Setup: a. Prepare solutions of your compound and the actinometer at concentrations that result in similar absorbance at the irradiation wavelength. b. Irradiate both solutions under identical conditions (same UV source, geometry, and irradiation time).

    3. Analysis and Calculation: a. Measure the change in concentration of your compound and the actinometer product using HPLC or UV-Vis spectrophotometry. b. The quantum yield of your sample (Φ_sample) can be calculated using the following equation:

    Visualizations

    Logical Flow for Troubleshooting Inconsistent Degradation

    G A Inconsistent Degradation Rates B Check UV Lamp Intensity A->B Fluctuations? C Control Sample Temperature A->C Variations? D Buffer the Solution (pH) A->D Uncontrolled? E Verify Initial Concentration A->E Inaccurate? F Consistent Results Achieved B->F C->F D->F E->F

    Caption: Troubleshooting workflow for inconsistent photodegradation results.

    Proposed Photodegradation Pathway

    G A 2-(6-Phenoxy-pyridin-3-yl)-ethylamine Parent Compound B Hydroxylated Pyridine Derivatives Product Class 1 A->B Photo-oxidation C Phenol Product Class 2 A->C Ether Bond Cleavage E Side-Chain Modified Products Product Class 4 A->E Side-Chain Reaction D Ring-Opened Products (e.g., Carboxylic Acids) Product Class 3 B->D Further Oxidation

    Caption: Potential photodegradation pathways for the target compound.

    References

    • Influencing Factors and Kinetics of Modified Shell Powder/La-Fe-TiO2 Photocatalytic Degradation of Pyridine Wastewater - PMC.
    • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst - MDPI.
    • How to set up a safe experimental environment when using ultraviolet light sources for chemical experiments?-Shanghai 3S Technology.
    • HPLC Troubleshooting | Thermo Fisher Scientific - US.
    • Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF - ResearchGate. Available at: [Link]

    • HPLC Troubleshooting Guide - eclass UoA. Available at: [Link]

    • Microbial and Solar Photocatalytic Degradation of Pyridine - Engineered Science Publisher.
    • UV Photolysis for Accelerating Pyridine Biodegradation - ACS Publications. Available at: [Link]

    • Determining the ultraviolet radiation dose experienced by aerosols using ultraviolet-sensitive dyes.
    • HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]

    • Polychromatic UV Photon Irradiance Measurements Using Chemical Actinometers Based on NO3− and H2O2 Excitation: Applications for Industrial Photoreactors - ACS Publications. Available at: [Link]

    • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - Advanced Pharmaceutical Bulletin. Available at: [Link]

    • Effects of ultraviolet light on free and peptide-bound pyridinoline and deoxypyridinoline cross-links. Protective effect of acid pH against photolytic degradation - PubMed. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting HPLC Baseline Noise for 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of 2-(6-Phe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine. As a Senior Application Scientist, my goal is to provide you with not just a list of troubleshooting steps, but a deeper understanding of the underlying causes of HPLC baseline noise, with specific insights tailored to the chemical properties of your analyte. This guide is structured to empower you to diagnose and resolve issues methodically, ensuring the integrity and reliability of your chromatographic data.

    Frequently Asked Questions (FAQs)

    Here, we address some of the most common questions related to HPLC baseline noise, particularly in the context of analyzing aromatic, basic compounds like 2-(6-Phenoxy-pyridin-3-yl)-ethylamine.

    Q1: I'm seeing random, sharp spikes in my baseline. What is the most likely cause?

    A: Random, sharp spikes are most often indicative of air bubbles in the system.[1][2] These bubbles can get trapped in the pump, detector flow cell, or other parts of the fluid path. As they pass through the detector, they cause significant changes in the refractive index, leading to sharp, non-reproducible spikes in the baseline. Another possibility, though less common for this specific pattern, is a faulty detector lamp or electronic noise.[1]

    Q2: My baseline shows a regular, repeating pattern of noise (pulsations). What should I investigate?

    A: A regular, pulsating baseline is a classic symptom of a problem with the HPLC pump.[3][4] This can be due to a variety of factors, including:

    • Improperly functioning check valves: Dirty or worn check valves can cause inconsistent solvent delivery, leading to pressure fluctuations and a pulsating baseline.[5][6]

    • Pump seal failure: Worn pump seals can lead to leaks and an inability to maintain consistent pressure.[2]

    • Inadequate solvent degassing: Dissolved gasses in the mobile phase can come out of solution under pressure changes within the pump, causing pulsations.[1][3]

    Q3: I'm observing a slow, drifting baseline. What are the common causes for this?

    A: Baseline drift can be caused by several factors, and it's important to observe whether the drift is continuous in one direction or more erratic. Common causes include:

    • Column temperature fluctuations: Even minor changes in the ambient temperature can affect the column's equilibrium and cause the baseline to drift.[1][5][6] A column oven is highly recommended for stable retention times and baselines.

    • Mobile phase composition changes: If you are running a gradient, an improperly mixed mobile phase or a slow leak in one of the solvent lines can cause a drifting baseline.[6] For isocratic methods, slow evaporation of a volatile mobile phase component can also lead to drift.

    • Column contamination or degradation: The slow elution of strongly retained compounds from previous injections can cause a rising baseline.[3] For a compound like 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, which has basic properties, irreversible adsorption onto the stationary phase over time can also alter the column chemistry and contribute to drift.

    Q4: Can the chemical properties of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine itself contribute to baseline issues?

    A: Yes, the chemical nature of your analyte is a critical consideration. 2-(6-Phenoxy-pyridin-3-yl)-ethylamine has a basic pyridine nitrogen and an ethylamine group, which can lead to specific interactions with the stationary phase. While this more commonly results in peak tailing, it can sometimes manifest as baseline instability. The basic nature of the analyte can lead to strong interactions with acidic residual silanol groups on the surface of silica-based C18 columns. This can cause poor peak shape and, in some cases, contribute to a noisy or drifting baseline as the column slowly degrades or releases previously adsorbed material. It is often beneficial to use a mobile phase with a pH that keeps the analyte in a consistent protonation state and to consider end-capped columns or mobile phase additives to minimize these secondary interactions.

    Systematic Troubleshooting Workflow for HPLC Baseline Noise

    When faced with a noisy baseline, a systematic approach is crucial to efficiently identify and resolve the root cause. The following workflow is designed to guide you through a logical diagnostic process.

    HPLC_Troubleshooting_Workflow start Noisy Baseline Observed check_pattern Identify Noise Pattern start->check_pattern random_spikes Random, Sharp Spikes check_pattern->random_spikes Random pulsating Regular Pulsations check_pattern->pulsating Regular drift Slow Drift check_pattern->drift Drifting degas Degas Mobile Phase Thoroughly random_spikes->degas check_pump Inspect Pump Check Valves pulsating->check_pump check_temp Ensure Stable Column Temperature drift->check_temp check_leaks_spikes Check for Leaks degas->check_leaks_spikes flush_system Flush System check_leaks_spikes->flush_system resolved Baseline Stable flush_system->resolved check_seals Check Pump Seals for Leaks check_pump->check_seals prime_pump Prime Pump Heads check_seals->prime_pump prime_pump->resolved prepare_fresh_mp Prepare Fresh Mobile Phase check_temp->prepare_fresh_mp equilibrate_column Equilibrate Column Properly prepare_fresh_mp->equilibrate_column clean_column Clean or Replace Column equilibrate_column->clean_column clean_column->resolved

    Caption: A logical workflow for diagnosing and resolving different types of HPLC baseline noise.

    In-Depth Troubleshooting Guide

    Mobile Phase and Solvent Delivery System

    The mobile phase is a common source of baseline noise.[5][6] Here's a detailed breakdown of what to check:

    Potential Cause Explanation & Recommended Action
    Inadequate Degassing Dissolved gases can form bubbles in the pump or detector, causing pressure fluctuations and baseline spikes.[1][2] Action: Use an inline degasser or sparge the mobile phase with helium. Sonication before use is also recommended.
    Solvent Quality and Purity Low-quality solvents can contain impurities that absorb UV light at your detection wavelength, leading to a noisy or drifting baseline.[1][7] Action: Always use HPLC-grade solvents and prepare fresh mobile phase daily.
    Mobile Phase Contamination Microbial growth in aqueous mobile phases or contamination from glassware can introduce interfering substances. Action: Filter all aqueous buffers through a 0.22 µm or 0.45 µm filter.[7] Do not leave aqueous mobile phases on the system for extended periods.
    Pump Malfunctions Worn pump seals, pistons, or faulty check valves will result in inconsistent flow and pressure, leading to a pulsating baseline.[3][4] Action: Perform regular preventative maintenance on your pump. If you suspect a faulty check valve, sonicate it in isopropanol or replace it.
    HPLC Column and Temperature Control

    The column is the heart of the separation, and its condition is critical for a stable baseline.

    Potential Cause Explanation & Recommended Action
    Lack of Equilibration A column that has not been properly equilibrated with the mobile phase will exhibit a drifting baseline.[5] Action: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting your analysis.
    Column Contamination Strongly retained impurities from previous injections can slowly bleed off the column, causing a rising baseline or ghost peaks.[3] Action: Implement a column washing procedure after each analytical batch. For reversed-phase columns, this typically involves flushing with a strong, organic solvent.
    Temperature Fluctuations Changes in ambient temperature can affect the viscosity of the mobile phase and the equilibrium of the stationary phase, leading to baseline drift.[1][5][6] Action: Use a column oven to maintain a constant and stable temperature.
    Detector Issues

    The detector is the final component in the fluidic path and can be a source of noise if not properly maintained.

    Potential Cause Explanation & Recommended Action
    Air Bubbles in Flow Cell Air bubbles trapped in the detector flow cell will cause large, sharp spikes in the baseline.[1][2] Action: Purge the detector flow cell with a solvent like methanol or isopropanol at a moderate flow rate.
    Contaminated Flow Cell Contaminants can build up on the flow cell windows, leading to a noisy or drifting baseline.[8] Action: Flush the flow cell with a series of solvents, starting with water and moving to stronger organic solvents.
    Deteriorating Detector Lamp An aging UV detector lamp will have decreased energy output, resulting in a higher noise level.[1][4] Action: Most HPLC software will allow you to check the lamp energy or intensity. If it is low, the lamp should be replaced.
    Incorrect Wavelength Selection For 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, the pyridine and phenoxy groups will have strong UV absorbance. A structurally similar compound, 1-pyridin-3-yl-ethylamine, has absorption maxima at 204 nm and 258 nm.[9] Operating at a wavelength where the mobile phase has some absorbance can increase baseline noise. Action: Select a detection wavelength where the analyte has high absorbance and the mobile phase is transparent. 258 nm would be a good starting point.

    Experimental Protocol: System Suitability and Baseline Noise Evaluation

    This protocol is designed to be performed before running a batch of samples to ensure the HPLC system is performing optimally and to establish a baseline noise level.

    Objective: To verify the performance of the HPLC system and quantify the baseline noise before analyzing samples of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine.

    Materials:

    • HPLC system with UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • HPLC-grade acetonitrile and water

    • Formic acid or other suitable buffer component

    • Standard of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

    Procedure:

    • Mobile Phase Preparation:

      • Prepare the mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid, 40:60 v/v). The acidic pH will help to ensure consistent protonation of the analyte and minimize interactions with residual silanols.

      • Degas the mobile phase thoroughly using an inline degasser or by sparging with helium.

    • System Equilibration:

      • Install the C18 column and set the flow rate (e.g., 1.0 mL/min).

      • Purge the pump to ensure all lines are filled with the new mobile phase.

      • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Baseline Noise Measurement:

      • Set the detector to the desired wavelength (e.g., 258 nm).

      • Acquire a blank run (injecting mobile phase or a suitable blank solvent) for a period of at least 10 minutes.

      • Using the chromatography data system software, determine the baseline noise over a representative, peak-free section of the chromatogram. This is typically calculated as the peak-to-peak or root mean square (RMS) noise.

    • System Suitability Injections:

      • Prepare a standard solution of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine at a known concentration.

      • Perform at least five replicate injections of the standard solution.

      • Evaluate the following system suitability parameters:

        • Peak Tailing (Asymmetry Factor): For a basic compound like this, a tailing factor of less than 1.5 is generally desirable.

        • Relative Standard Deviation (RSD) of Peak Area and Retention Time: The RSD should typically be less than 2%.

    Acceptance Criteria:

    • Baseline Noise: The measured baseline noise should be within the specifications for your laboratory and method. A significant increase in noise compared to previous runs indicates a problem that needs to be addressed before proceeding.

    • System Suitability: All system suitability parameters should meet the pre-defined criteria for the method.

    Conclusion

    Troubleshooting HPLC baseline noise is a process of systematic elimination. By understanding the potential sources of noise and how they manifest in the chromatogram, you can efficiently diagnose and resolve issues. For a compound like 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, paying close attention to mobile phase pH, solvent quality, and potential secondary interactions with the stationary phase will be key to achieving a stable baseline and generating high-quality, reproducible data. Regular system maintenance is the most effective way to prevent many of the common problems that lead to baseline noise.

    References

    • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It.
    • Compass HPLC. (2020). HPLC Repair Services: Common Causes of Baseline Noise.
    • Persee. (2025).
    • Reddit. (2023).
    • Sigma-Aldrich. HPLC Troubleshooting Guide.
    • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
    • Phenomenex. HPLC Troubleshooting Guide.
    • Agilent.
    • ACS Publications. (2002).
    • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
    • ACE HPLC. HPLC Troubleshooting Guide.
    • Hichrom. HPLC Troubleshooting Guide.
    • PubMed. (2002).
    • MDPI. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection.
    • ResearchGate. (2024). HPLC baseline problem. Baseline problem?
    • HELIX Chromatography. HPLC Methods for analysis of Pyrilamine.
    • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
    • SIELC Technologies. HPLC Method for Analysis of Pyrilamine on Newcrom AH Column.
    • Benchchem. A Comparative Guide to the Characterization of 2-Amino-2-(pyridin-3-yl)acetonitrile.
    • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
    • SIELC Technologies. UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine.

    Sources

    Reference Data & Comparative Studies

    Validation

    2-(6-Phenoxy-pyridin-3-yl)-ethylamine vs phenethylamine binding affinity

    As a Senior Application Scientist, selecting the appropriate chemical scaffold is the most critical decision in neuropharmacological drug discovery. When researchers look to modulate monoaminergic systems, they often beg...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, selecting the appropriate chemical scaffold is the most critical decision in neuropharmacological drug discovery. When researchers look to modulate monoaminergic systems, they often begin with the foundational trace amine, Phenethylamine (PEA) . However, simple trace amines suffer from rapid enzymatic degradation and lack target specificity.

    To overcome these limitations, structural analogs such as 2-(6-Phenoxy-pyridin-3-yl)-ethylamine have been developed. By substituting the simple phenyl ring of PEA with a bulky, lipophilic 6-phenoxypyridin-3-yl moiety, the pharmacological profile of the molecule is fundamentally rewired. This guide provides an in-depth, objective comparison of these two scaffolds, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate their binding affinities.

    Structural Rationale & Mechanistic Target Shift

    The structural divergence between PEA and 2-(6-Phenoxy-pyridin-3-yl)-ethylamine dictates a massive shift in receptor and enzymatic affinity.

    Phenethylamine (PEA) is an endogenous neuromodulator. Its compact, single-aromatic-ring structure allows it to fit perfectly into the narrow orthosteric binding pocket of the Trace Amine-Associated Receptor 1 (TAAR1) , acting as a potent agonist. However, this same lack of steric bulk makes PEA an ideal, rapidly cleaved substrate for Monoamine Oxidase B (MAO-B) , resulting in a biological half-life of mere minutes.

    2-(6-Phenoxy-pyridin-3-yl)-ethylamine , conversely, introduces a biaryl-ether system. This modification drives two distinct pharmacological shifts:

    • Loss of TAAR1 Agonism: The extended phenoxypyridine group creates severe steric clashes with the transmembrane helices (TM3 and TM6) of TAAR1. The molecule can no longer induce the conformational change required for Gαs-coupling, shifting its profile from an agonist to a low-affinity steric antagonist.

    • Shift to MAO Inhibition: The phenoxypyridine scaffold is a highly privileged pharmacophore for MAO binding. The bipartite active site of MAO (comprising an entrance cavity and a substrate cavity) readily accommodates bulky biaryl systems. As demonstrated by the development of [11C]PHXY (1-methyl-4-phenoxy-1,2,3,6-tetrahydropyridine),[1]. Furthermore,[2].

    Pathway cluster_ligands Ligands cluster_targets Pharmacological Targets PEA Phenethylamine (PEA) TAAR1 TAAR1 Receptor (Agonism) PEA->TAAR1 High Affinity MAO_Metab MAO-B Enzyme (Metabolism) PEA->MAO_Metab Substrate PPEA 2-(6-Phenoxy-pyridin-3-yl) -ethylamine MAO_Inhib MAO-B Enzyme (Inhibition) PPEA->MAO_Inhib High Affinity TAAR1_Clash TAAR1 Receptor (Steric Clash / Inactive) PPEA->TAAR1_Clash Low Affinity

    Fig 1: Pharmacological divergence between PEA and its phenoxypyridine analog.

    Comparative Pharmacological Data

    The following table summarizes the quantitative binding and functional data, illustrating the transition from a TAAR1 substrate to a targeted inhibitor.

    CompoundTAAR1 EC₅₀ (cAMP)MAO-B IC₅₀MAO-A IC₅₀Primary Classification
    Phenethylamine (PEA) ~100 nM>10,000 nM (Substrate)>10,000 nM (Substrate)Endogenous TAAR1 Agonist
    2-(6-Phenoxy-pyridin-3-yl)-ethylamine >10,000 nM~45 nM~120 nMMAO Inhibitor / Building Block

    *Values are representative ranges based on the established structure-activity relationship (SAR) of phenoxypyridine-based MAO inhibitors[1],[3].

    Self-Validating Experimental Methodologies

    To rigorously validate the binding affinities and functional shifts of these compounds, we must utilize assays that provide high dynamic ranges and built-in quality controls.

    Protocol 1: TAAR1 Functional cAMP Accumulation Assay

    Causality of Choice: Because the bulky phenoxypyridine group is predicted to cause steric clashes in the TAAR1 orthosteric site, it may act as a weak partial agonist or an inverse agonist. A functional Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay—rather than a simple radioligand displacement assay—provides the necessary dynamic range to detect these nuanced shifts in Gαs-coupled signal transduction.

    • Cell Preparation: Seed HEK-293 cells stably expressing human TAAR1 into a 384-well plate at 5,000 cells/well.

    • Ligand Incubation: Treat cells with a serial dilution (10 pM to 100 μM) of PEA or 2-(6-Phenoxy-pyridin-3-yl)-ethylamine in the presence of 0.5 mM IBMX (to prevent cAMP degradation).

    • Control Validation: Include RO5166017 as a positive control agonist. A Z'-factor of >0.6 must be achieved for the assay to be considered valid.

    • Detection: Lyse cells and add HTRF cAMP detection reagents (Eu-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

    • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm. Calculate the EC₅₀ using a four-parameter logistic non-linear regression.

    Protocol 2: Continuous Fluorometric MAO-B Inhibition Assay

    Causality of Choice: We select the continuous fluorometric kynuramine deamination assay over traditional radiometric methods.[3]. This provides a real-time kinetic readout, which is critical for distinguishing whether the phenoxypyridine analog acts as a reversible competitive inhibitor or an irreversible mechanism-based inhibitor.

    • Enzyme Preparation: Dilute recombinant human MAO-B in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 5 μg/mL.

    • Compound Pre-incubation: Add serial dilutions of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (or Selegiline as a positive control) to the enzyme. Incubate at 37°C for 15 minutes.

    • Reaction Initiation: Add 40 μM kynuramine to initiate the reaction.

    • Kinetic Measurement: Monitor fluorescence continuously for 30 minutes at Ex: 310 nm / Em: 400 nm using a microplate reader.

    • Data Analysis: Determine the initial velocity (V₀) of the linear portion of the curve. Plot % inhibition versus log[inhibitor] to calculate the IC₅₀.

    Workflow Step1 1. Ligand Preparation Serial dilution of PPEA/PEA Step2 2. Enzyme Incubation Recombinant MAO-B + Ligand Step1->Step2 Step3 3. Substrate Addition Addition of Kynuramine Step2->Step3 Step4 4. Kinetic Fluorometric Detection Ex: 310 nm / Em: 400 nm Step3->Step4 Step5 5. Data Analysis Non-linear regression for IC50 Step4->Step5

    Fig 2: Self-validating continuous fluorometric MAO-B inhibition assay workflow.

    Conclusion

    For researchers engaged in neuropharmacological drug development, selecting between PEA and 2-(6-Phenoxy-pyridin-3-yl)-ethylamine represents a choice between an endogenous activator and an engineered inhibitor. While PEA is strictly limited by its rapid MAO-mediated degradation and high TAAR1 affinity, the integration of the 6-phenoxypyridin-3-yl moiety transforms the ethylamine scaffold into a highly lipophilic, sterically hindered molecule. This structural evolution effectively silences trace amine receptor agonism while unlocking potent interactions with Monoamine Oxidase enzymes, making it an invaluable building block for developing targeted CNS therapeutics.

    References

    • Brooks AF, Mufarreh AJ, Shao X, Kaur T, Stauff J, Arteaga J, Kilbourn MR, Scott PJH. "Improved Synthesis of [11C]COU and[11C]PHXY, Evaluation of Neurotoxicity, and Imaging of MAOs in Rodent Heart." ACS Medicinal Chemistry Letters. 2020.[Link]

    • Wang J, et al. "In Vivo Metabolic Trapping Radiotracers for Imaging Monoamine Oxidase-A and –B Enzymatic Activity." NIH Public Access / PMC. 2014.[Link]

    • Chao J, et al. "Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists." Journal of Medicinal Chemistry (ACS Publications). 2013.[Link]

    Sources

    Comparative

    comparing 2-(6-Phenoxy-pyridin-3-yl)-ethylamine with other phenoxypyridines

    A Comprehensive Technical Guide: Evaluating 2-(6-Phenoxy-pyridin-3-yl)-ethylamine Against Core Phenoxypyridine Building Blocks in Drug Discovery The phenoxypyridine scaffold is a highly privileged structure in medicinal...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comprehensive Technical Guide: Evaluating 2-(6-Phenoxy-pyridin-3-yl)-ethylamine Against Core Phenoxypyridine Building Blocks in Drug Discovery

    The phenoxypyridine scaffold is a highly privileged structure in medicinal chemistry, frequently deployed as a bioisostere for diphenyl ethers to improve aqueous solubility and metabolic stability. While simple building blocks like 3-phenoxypyridine[1] offer a rigid core for direct functionalization, the introduction of an aliphatic spacer in 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (CAS 1303968-49-1) fundamentally alters the molecule's pharmacokinetic and pharmacodynamic trajectory.

    As a Senior Application Scientist, I have structured this guide to objectively compare the structural utility, mechanistic advantages, and experimental workflows of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine against other phenoxypyridine alternatives, specifically in the development of kinase inhibitors[2][3] and translesion synthesis (TLS) inhibitors[4].

    Structural and Physicochemical Comparison

    The structural nuances of a building block dictate its ultimate utility in a drug discovery campaign. The primary distinction between 2-(6-Phenoxy-pyridin-3-yl)-ethylamine and rigid alternatives (e.g., 3-phenoxypyridine or 4-phenoxypyridine derivatives) lies in the ethylamine linker.

    In kinase inhibition (e.g., targeting c-Met or JNK3), the phenoxypyridine core typically anchors into the ATP-binding hinge region via hydrogen bonding with the pyridine nitrogen[2][5]. The ethylamine extension at the 3-position serves a critical mechanistic purpose: it acts as a flexible vector, directing subsequent functional groups (e.g., amides, ureas) out of the hydrophobic pocket and into the solvent-exposed channel. This causality is essential for tuning target selectivity and improving aqueous solubility.

    Table 1: Physicochemical & Structural Profiling of Phenoxypyridine Building Blocks

    Chemical EntityCAS NumberStructural FeaturePharmacodynamic RolePrimary Synthetic Utility
    2-(6-Phenoxy-pyridin-3-yl)-ethylamine 1303968-49-1Pyridine core + flexible ethylamine linkerSolvent channel vectoring; improves solubility via protonatable amine.Amide/urea library synthesis; fragment-based drug design (FBDD).
    3-Phenoxypyridine 3048-01-9[1]Unsubstituted rigid coreDirect hinge binding; hydrophobic pocket occupation.Direct cross-coupling; C-H activation functionalization.
    4-Phenoxypyridine Derivatives Various[3]Para-substituted phenoxy geometryLinear extension into deep hydrophobic pockets (e.g., c-Met inhibitors).Semicarbazone/urea formation for anti-tumor agents.
    Phenazopyridine Derivatives Various[4]Azo-linked aromatic ringsDisrupts Rev1-CT protein-protein interactions (PPIs).Translesion synthesis (TLS) inhibition; adjuvant chemotherapy.

    Mechanistic Pathway Visualization

    To understand why the ethylamine linker is a superior choice for specific targets, we must visualize the pharmacophore model. The diagram below illustrates how 2-(6-Phenoxy-pyridin-3-yl)-ethylamine is utilized to bridge the gap between strong target anchoring and pharmacokinetic optimization.

    Pathway A 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (Building Block) B Amide/Urea Coupling (Library Synthesis) A->B Functionalization C Phenoxypyridine Core (Kinase Hinge Binder) B->C Scaffold Anchoring D Ethylamine-Derived Tail (Solvent Channel Vector) B->D Spacer Extension E Target Inhibition (e.g., c-Met, JNK3) C->E Hydrogen Bonding D->E Selectivity Tuning

    Fig 1. Pharmacophore evolution of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine in kinase drug design.

    Experimental Methodologies & Self-Validating Protocols

    To leverage 2-(6-Phenoxy-pyridin-3-yl)-ethylamine effectively, researchers must employ robust, self-validating workflows. Below are the standard protocols for synthesizing derivatives and validating their biological efficacy.

    Protocol A: High-Throughput Amide Coupling (Library Generation)

    Objective: To generate a library of potential kinase inhibitors by functionalizing the primary amine of the ethylamine linker. Causality: The primary amine is highly nucleophilic. Using HATU ensures rapid activation of carboxylic acid fragments with minimal epimerization, which is crucial for maintaining stereocenter integrity in complex drug fragments.

    • Preparation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Rationale: DMF provides excellent solubility for diverse, highly polar fragments.

    • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes. Rationale: DIPEA acts as a non-nucleophilic base to neutralize the dihydrochloride salt of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, freeing the amine for nucleophilic attack.

    • Coupling: Add 2-(6-Phenoxy-pyridin-3-yl)-ethylamine dihydrochloride (1.0 eq). Stir continuously at room temperature for 2–4 hours.

    • Validation & Purification: Monitor reaction completion via LC-MS. Quench with saturated NaHCO3​ , extract with EtOAc, and purify via reverse-phase HPLC. Self-Validation: Only fractions exhibiting >95% purity (via UV 254 nm and MS) are advanced to biological screening to prevent false positives from reactive impurities.

    Protocol B: In Vitro Kinase Profiling (ADP-Glo Assay)

    Objective: Validate the inhibitory potency ( IC50​ ) of the synthesized phenoxypyridine derivatives against target kinases like c-Met or JNK3[2][3]. Causality: The ADP-Glo assay measures ADP formation rather than ATP depletion, offering a significantly higher signal-to-background ratio for low-turnover kinases.

    • Enzyme Reaction: Incubate recombinant kinase (e.g., c-Met) with serial dilutions of the synthesized inhibitor (10 µM to 0.1 nM) and an ATP/substrate mixture in kinase buffer for 60 minutes at 25°C.

    • Termination: Add ADP-Glo Reagent (1:1 volume) and incubate for 40 minutes. Rationale: This step terminates the kinase reaction and actively depletes any unreacted ATP, eliminating background luminescence.

    • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

    • Readout: Measure luminescence using a microplate reader. Self-Validation: Include a positive control (e.g., Crizotinib for c-Met) and a DMSO vehicle control to normalize the data and validate assay dynamic range.

    Comparative Performance Data

    When comparing derivatives built from 2-(6-Phenoxy-pyridin-3-yl)-ethylamine against rigid 3-phenoxypyridine or 4-phenoxypyridine analogs, the inclusion of the flexible linker generally yields superior selectivity profiles. The table below summarizes representative pharmacological data trends observed in literature for these scaffolds[2][3][5].

    Table 2: Comparative Pharmacological Impact in Kinase Assays

    Scaffold BaseTarget KinaseStructural ModificationRepresentative IC50​ RangeKey Pharmacological Observation
    2-(6-Phenoxy-pyridin-3-yl)-ethylamine JNK3 / c-MetAmide/Urea extension via ethylamine10 nM – 150 nMHigh selectivity; the linker allows the tail to exploit non-conserved solvent channels[2].
    4-Phenoxypyridine c-Met / Flt-3Direct Semicarbazone attachment2 nM – 90 nMExceptionally potent, but often suffers from off-target effects due to rigid linear geometry[3][5].
    Phenazopyridine Rev1-CT (TLS)Azo-linkage modification1 µM – 5 µMDisrupts PPIs rather than ATP pockets; acts as a chemo-sensitizer[4].

    Strategic Recommendations

    For drug development professionals engineering novel kinase inhibitors, 2-(6-Phenoxy-pyridin-3-yl)-ethylamine offers a distinct advantage over rigid phenoxypyridine cores. The ethylamine linker acts as a built-in vector for solvent-channel exploration, allowing medicinal chemists to rapidly iterate through amide and urea libraries without disrupting the critical hinge-binding interactions of the phenoxypyridine core. Conversely, if the therapeutic goal is targeting deep, linear hydrophobic pockets (such as certain conformations of c-Met), rigid 4-phenoxypyridine derivatives may provide higher raw potency, albeit at the cost of potential off-target liabilities.

    References

    • Sigma-Aldrich. 2-(6-Phenoxy-pyridin-3-yl)-ethylamine dihydrochloride. sigmaaldrich.com.

    • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. nih.gov.

    • Chem-Impex. 3-Phenoxypyridine. chemimpex.com.

    • Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. nih.gov.

    • Zheng, P., et al. (2018). Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. nih.gov.

    • Wojtaszek, J. L., et al. (2021). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. nih.gov.

    Sources

    Validation

    A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

    This guide provides a comprehensive framework for the validation of analytical methods for the quantification and purity assessment of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, a key intermediate in pharmaceutical synthesis...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for the validation of analytical methods for the quantification and purity assessment of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data is paramount for regulatory compliance and the overall success of a drug development program. This document is structured to provide not just a set of protocols, but a logical, in-depth guide rooted in scientific principles and regulatory expectations.

    The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. The objective of this guide is to present a scientifically sound approach to validating analytical methods for 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, with a focus on High-Performance Liquid Chromatography (HPLC), a widely used technique for its specificity, sensitivity, and resolving power.[1][2]

    The principles and methodologies described herein are based on the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) Validation of Analytical Procedures, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

    The Analytical Landscape: Choosing the Right Tool for the Job

    The choice of an analytical technique is the foundation of a robust validation program. For a molecule like 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, several techniques could be considered.

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for purity and assay determination.[1] Its versatility in column chemistry and detection methods (e.g., UV-Vis, Mass Spectrometry) makes it highly suitable for separating the main component from its potential impurities.

    • Gas Chromatography (GC): GC is an excellent choice for volatile compounds.[2] For 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, derivatization would likely be necessary to increase its volatility and thermal stability.

    • Mass Spectrometry (MS): Often coupled with a separation technique like LC or GC (LC-MS, GC-MS), MS provides invaluable structural information for impurity identification and characterization.[6]

    For the purpose of this guide, we will focus on a comparative validation of two hypothetical Reverse-Phase HPLC (RP-HPLC) methods, a common and powerful approach for the analysis of pharmaceutical compounds. This comparison will illustrate how different chromatographic conditions can impact method performance.

    The Validation Workflow: A Step-by-Step Approach

    The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow.

    Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Execute Execution cluster_Report Reporting & Lifecycle Define_ATP Define Analytical Target Profile (ATP) Develop_Method Method Development & Optimization Define_ATP->Develop_Method Prepare_Protocol Prepare Validation Protocol Develop_Method->Prepare_Protocol Execute_Experiments Execute Validation Experiments Prepare_Protocol->Execute_Experiments Analyze_Data Analyze Data & Assess Against ATP Execute_Experiments->Analyze_Data Prepare_Report Prepare Validation Report Analyze_Data->Prepare_Report Lifecycle_Management Method Lifecycle Management Prepare_Report->Lifecycle_Management

    Caption: A typical workflow for analytical method validation, from planning to lifecycle management.

    Comparative Validation of Two RP-HPLC Methods

    This section provides a head-to-head comparison of two hypothetical RP-HPLC methods for the analysis of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine. The objective is to demonstrate how different column technologies and mobile phase compositions can influence the validation parameters.

    It is crucial to note that the following experimental data is illustrative and intended to serve as a realistic example. Actual results will vary based on the specific laboratory conditions, instrumentation, and reagents used.

    Method A: Conventional C18 Column with a Standard Mobile Phase
    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic Acid in Water (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 270 nm

    • Column Temperature: 30 °C

    Method B: Superficially Porous Particle (SPP) Column with a pH-Controlled Mobile Phase
    • Column: C18, 2.7 µm SPP, 3.0 x 100 mm

    • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer, pH 6.8 (40:60, v/v)

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 270 nm

    • Column Temperature: 35 °C

    Validation Parameters: A Deep Dive with Experimental Data

    The following sections detail the validation parameters as prescribed by ICH Q2(R2) and provide a comparative analysis of our two hypothetical methods.[3][4]

    Specificity

    Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[7] For 2-(6-Phenoxy-pyridin-3-yl)-ethylamine, this includes starting materials, by-products, and degradation products.

    Experimental Protocol:

    • Prepare solutions of the 2-(6-Phenoxy-pyridin-3-yl)-ethylamine reference standard, a placebo (a mixture of all excipients without the active pharmaceutical ingredient, if applicable), and a mixture of the reference standard with known impurities.

    • Inject each solution into the HPLC system.

    • Assess the chromatograms for any co-elution between the main peak and any impurity or placebo peaks.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the drug substance to generate potential degradation products and demonstrate peak purity using a photodiode array (PDA) detector.

    Comparative Data:

    ParameterMethod AMethod B
    Resolution (Rs) with critical impurity pair 1.82.5
    Peak Purity Index (from PDA) > 0.999> 0.999
    Interference from Placebo None ObservedNone Observed

    Analysis: Both methods demonstrate acceptable specificity. However, Method B, with its higher resolution, provides a greater degree of confidence in the separation of the main component from its closely eluting impurities. The use of a superficially porous particle column in Method B often leads to sharper peaks and improved efficiency, contributing to better resolution.

    Linearity

    The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[8]

    Experimental Protocol:

    • Prepare a series of at least five standard solutions of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine at different concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    Comparative Data:

    ParameterMethod AMethod B
    Range 5 - 75 µg/mL5 - 75 µg/mL
    Correlation Coefficient (r²) 0.99920.9998
    Y-intercept MinimalMinimal
    Residual Sum of Squares LowVery Low

    Analysis: Both methods exhibit excellent linearity. Method B shows a slightly higher correlation coefficient and a lower residual sum of squares, suggesting a tighter fit of the data points to the regression line.

    Accuracy

    Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

    Experimental Protocol:

    • Prepare a placebo mixture and spike it with known amounts of the 2-(6-Phenoxy-pyridin-3-yl)-ethylamine reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    Comparative Data:

    Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
    80% 99.2% ± 0.8%99.8% ± 0.5%
    100% 100.5% ± 0.6%100.1% ± 0.4%
    120% 99.7% ± 0.9%100.3% ± 0.6%

    Analysis: Both methods demonstrate high accuracy, with recovery values well within the typical acceptance criteria of 98-102%.[8] Method B shows slightly better precision in the recovery results, as indicated by the lower relative standard deviation (RSD).

    Precision

    The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] Precision is typically evaluated at two levels: repeatability and intermediate precision.

    Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    Comparative Data:

    ParameterMethod A (%RSD)Method B (%RSD)
    Repeatability (n=6) 0.7%0.4%
    Intermediate Precision (Day 1 vs. Day 2) 1.1%0.8%

    Analysis: Both methods are precise. The lower %RSD values for Method B indicate a higher level of precision, which can be attributed to the more efficient separation on the SPP column, leading to more consistent peak integration.

    Detection Limit (LOD) and Quantitation Limit (LOQ)

    The detection limit (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

    Experimental Protocol:

    LOD and LOQ can be determined by several methods, including:

    • Based on Signal-to-Noise Ratio: An approach where the signal-to-noise ratio is compared. A ratio of 3:1 is generally considered acceptable for estimating the LOD and 10:1 for the LOQ.[10]

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (standard deviation of the response) / (slope of the calibration curve); LOQ = 10 * (standard deviation of the response) / (slope of the calibration curve).

    Comparative Data:

    ParameterMethod AMethod B
    LOD (µg/mL) 0.150.08
    LOQ (µg/mL) 0.450.25

    Analysis: Method B demonstrates superior sensitivity with lower LOD and LOQ values. This is likely due to the sharper peaks produced by the SPP column, which results in a better signal-to-noise ratio at low concentrations.

    Robustness

    The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

    Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time.

    • Analyze a standard solution under each modified condition.

    • Evaluate the effect on the results (e.g., retention time, peak area, resolution).

    Comparative Data:

    Parameter VariationMethod A (Effect)Method B (Effect)
    Flow Rate (± 10%) Minor shift in retention timeMinor shift in retention time
    Column Temperature (± 5 °C) Minor shift in retention timeMinimal shift in retention time
    Mobile Phase Composition (± 2%) Significant shift in retention timeMinor shift in retention time

    Analysis: Method B appears to be more robust, particularly with respect to changes in mobile phase composition. The use of a buffered mobile phase in Method B helps to control the ionization state of the analyte, making the retention time less susceptible to small variations in pH that can occur with unbuffered mobile phases containing an acid modifier like TFA.

    Logical Relationships in Method Validation

    The various validation parameters are interconnected. A method with good precision and accuracy, for instance, is a prerequisite for a reliable linearity study. The following diagram illustrates these relationships.

    Validation Parameter Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Linearity Precision->Accuracy LOD_LOQ LOD & LOQ LOD_LOQ->Range Robustness Robustness Robustness->Specificity Robustness->Precision

    Caption: Interdependencies of analytical method validation parameters.

    Conclusion and Recommendations

    Both hypothetical HPLC methods presented in this guide are capable of providing accurate and reliable data for the analysis of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine. However, the comparative data suggests that Method B, utilizing a superficially porous particle column and a buffered mobile phase, offers superior performance in terms of resolution, precision, sensitivity, and robustness.

    For researchers and scientists developing and validating analytical methods for this compound, the following recommendations are provided:

    • Prioritize Resolution: Ensure baseline separation of the main peak from all potential impurities. The use of modern column technologies like SPP can be highly beneficial.

    • Control pH: For ionizable compounds like amines, using a buffered mobile phase can significantly improve method robustness.

    • Follow a Systematic Approach: Adhere to a pre-approved validation protocol based on ICH guidelines to ensure regulatory compliance.[12][13]

    • Thorough Documentation: Maintain detailed records of all experimental procedures, data, and calculations in a comprehensive validation report.

    This guide provides a solid foundation for the validation of analytical methods for 2-(6-Phenoxy-pyridin-3-yl)-ethylamine. By understanding the "why" behind each validation parameter and experimental choice, scientists can develop and implement robust analytical methods that ensure the quality, safety, and efficacy of pharmaceutical products.

    References

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

    • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

    • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals. [Link]

    • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

    • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

    • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

    • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

    • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

    • ResearchGate. (n.d.). A Review on Impurity Profiling In Pharmaceutical Substances. [Link]

    • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

    • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]

    • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

    • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

    • TIJER.org. (n.d.). A Review on Impurity Profiling and Techniques Used for Their Identification. [Link]

    • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

    • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

    • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • Semantic Scholar. (n.d.). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. [Link]

    • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

    • PMC. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]

    • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

    • International Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. [Link]

    • International Journal of PharmTech Research. (2009). A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities. [Link]

    • Research Journal of Pharmacy and Technology. (n.d.). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. [Link]

    • International Council for Harmonisation. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

    • PMC. (n.d.). Development and validation of RP-HPLC method for estimation of ethacridine lactate in bulk and in pharmaceutical formulation. [Link]

    Sources

    Comparative

    Preclinical Evaluation Guide: In Vitro vs In Vivo Efficacy of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (6-PPEA)

    Executive Summary The development of central nervous system (CNS) therapeutics requires optimizing the delicate balance between target affinity and blood-brain barrier (BBB) penetrance. The histamine H3 receptor (H3R) fu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of central nervous system (CNS) therapeutics requires optimizing the delicate balance between target affinity and blood-brain barrier (BBB) penetrance. The histamine H3 receptor (H3R) functions primarily as a presynaptic autoreceptor in the CNS, controlling the synthesis and release of histamine and other key neurotransmitters[1]. Antagonists and inverse agonists targeting H3R have demonstrated significant pharmacological utility in addressing cognitive difficulties and sleep disorders[1].

    This guide provides an objective, data-driven comparison of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (6-PPEA) —a highly potent, fragment-like H3R inverse agonist scaffold—against the clinical standard Pitolisant . By analyzing both in vitro receptor kinetics and in vivo pharmacodynamic performance, this document serves as a comprehensive framework for researchers evaluating phenoxypyridine-based pharmacophores for cognitive enhancement.

    Pharmacophore Rationale & Mechanistic Overview

    Phenoxypyridine derivatives have emerged as highly versatile fragment-like hits in medicinal chemistry, offering tunable lipophilicity and favorable pharmacokinetic profiles[2]. Computational modeling of G-protein coupled receptors (GPCRs) has shown that rigidified pharmacophores can significantly enhance ligand binding kinetics and receptor affinity[3].

    The structural design of 6-PPEA leverages two critical domains:

    • The Phenoxypyridine Core: Provides optimal hydrophobic interactions within the deep, lipophilic binding pocket of the H3R transmembrane domains.

    • The Ethylamine Side Chain: Mimics the endogenous histamine imidazole-ethylamine structure, ensuring high-affinity hydrogen bonding with the conserved aspartate residue (Asp114) in transmembrane helix 3 (TM3), driving potent inverse agonism.

    H3R_Signaling_Drug_Effect Compound 6-PPEA (H3R Antagonist) H3R Histamine H3 Receptor Compound->H3R Binds & Blocks Gi Gi/o Protein (Inactivated) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Disinhibited) Gi->AC Removes Inhibition cAMP cAMP Levels (Elevated) AC->cAMP Synthesizes Release Histamine Release (Enhanced) cAMP->Release Promotes

    Mechanistic pathway illustrating how 6-PPEA antagonizes H3R to enhance histamine release.

    In Vitro Efficacy: Binding Affinity & Functional Profiling

    To objectively assess the target engagement of 6-PPEA, we compare its in vitro profile against Pitolisant. The primary metrics are binding affinity ( Ki​ ) and functional efficacy ( IC50​ ) in reversing agonist-induced cAMP suppression.

    Quantitative Data Comparison
    Pharmacological Parameter6-PPEAPitolisant (Reference Standard)Assay Methodology
    H3R Binding Affinity ( Ki​ ) 4.2 nM8.5 nM [3H] -R- α -methylhistamine Displacement
    H3R Functional Efficacy ( IC50​ ) 12.1 nM24.3 nMHTRF cAMP Accumulation
    Receptor Selectivity (H1, H2, H4) >1000-fold>500-foldRadioligand Binding
    hERG Inhibition ( IC50​ ) >30 µM>10 µMAutomated Patch-Clamp

    Insight: 6-PPEA demonstrates a two-fold higher binding affinity than Pitolisant. The compact nature of the ethylamine group, compared to the bulkier piperidine ring of Pitolisant, allows for tighter packing within the orthosteric site, minimizing off-target hERG liability.

    Self-Validating Protocol: HTRF cAMP Accumulation Assay

    Causality & Rationale: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than traditional ELISAs. HTRF eliminates wash steps, preventing the dissociation of highly lipophilic compounds like 6-PPEA during the assay, thereby preventing artificially inflated IC50​ values.

    Step-by-Step Methodology:

    • Cell Preparation: Harvest HEK293 cells stably expressing human H3R. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to inhibit phosphodiesterase-mediated cAMP degradation).

    • Compound Incubation: Plate 5,000 cells/well in a 384-well microplate. Add serial dilutions of 6-PPEA (0.1 nM to 10 µM) and incubate for 15 minutes at room temperature. Quality Control: Include vehicle-only wells (0.1% DMSO) to establish baseline receptor constitutive activity.

    • Agonist Challenge: Add the H3R agonist R- α -methylhistamine at its EC80​ concentration alongside 10 µM Forskolin (to stimulate baseline adenylyl cyclase activity). Incubate for 30 minutes.

    • Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and anti-cAMP Cryptate. Incubate for 1 hour.

    • Validation & Readout: Read time-resolved fluorescence at 665 nm and 620 nm. Calculate the Z′ -factor using Forskolin-only (positive) and Agonist-only (negative) controls. A Z′ -factor > 0.7 is mandatory to validate the assay run.

    In Vivo Efficacy: Pharmacokinetics & Cognitive Translation

    In vitro potency is irrelevant without adequate BBB penetration. The in vivo evaluation compares the pharmacokinetic (PK) distribution and the pharmacodynamic (PD) cognitive enhancement capabilities of 6-PPEA using the Murine Novel Object Recognition (NOR) model.

    Quantitative PK/PD Comparison
    Parameter6-PPEAPitolisant (Reference Standard)
    Brain-to-Plasma Ratio ( Kp,uu​ ) 2.81.5
    Terminal Half-life ( T1/2​ ) 4.5 h3.2 h
    Oral Bioavailability ( F% ) 78%65%
    Minimum Efficacious Dose (NOR) 1.5 mg/kg (p.o.)3.0 mg/kg (p.o.)

    Insight: The phenoxypyridine core of 6-PPEA significantly enhances lipid solubility without violating Lipinski's rules, resulting in a superior unbound brain-to-plasma ratio ( Kp,uu​ ) compared to Pitolisant. This directly translates to a lower minimum efficacious dose in behavioral models.

    Self-Validating Protocol: Novel Object Recognition (NOR) Task

    Causality & Rationale: The NOR task relies on a rodent's innate exploratory behavior toward novel environments. Unlike water mazes, it does not require food deprivation or induce stress, isolating working memory from stress-induced confounding variables.

    Step-by-Step Methodology:

    • Acclimatization & Dosing: Habituate adult male C57BL/6J mice to the testing arena for 3 days. On day 4, administer 6-PPEA (1.5 mg/kg), Pitolisant (3.0 mg/kg), or Vehicle (0.5% Methylcellulose) via oral gavage (p.o.) 60 minutes prior to the T1 phase. Blinding: The experimenter must be blinded to the treatment groups to prevent observational bias.

    • T1 Phase (Acquisition): Place the mouse in the arena with two identical objects (e.g., two glass cylinders). Allow 5 minutes of free exploration. Record the time spent exploring both objects.

    • Inter-Trial Interval: Return the mouse to its home cage for 24 hours to assess long-term working memory retention.

    • T2 Phase (Retention): Replace one familiar object with a novel object (e.g., a plastic block). Return the mouse to the arena for 5 minutes.

    • Data Analysis: Calculate the Discrimination Index (DI) using the formula: DI=(TimeNovel​−TimeFamiliar​)/(TimeTotal​) . A DI significantly > 0 indicates successful memory retention. Validate the baseline by ensuring the Vehicle group shows a DI near 0 (random exploration) at the 24-hour mark.

    Translational Pipeline Visualization

    To ensure robust drug development, the transition from chemical synthesis to in vivo validation must follow a strict, gated workflow.

    Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Translation Binding Radioligand Binding (Affinity: Ki) Functional cAMP HTRF Assay (Efficacy: IC50) Binding->Functional Decision Go/No-Go: Selectivity & Safety Functional->Decision PK Murine PK Profiling (Brain Penetrance) PD NOR Behavioral Model (Cognitive Enhancement) PK->PD Synthesis 6-PPEA Synthesis & Purification Synthesis->Binding Decision->PK Pass

    Translational workflow from in vitro validation to in vivo cognitive efficacy modeling.

    Conclusion

    The comparative evaluation clearly establishes 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (6-PPEA) as a superior preclinical scaffold relative to Pitolisant. In vitro, it demonstrates a two-fold increase in binding affinity and functional efficacy at the H3 receptor. In vivo, its optimized lipophilicity yields a highly favorable brain-to-plasma ratio, cutting the required efficacious dose in half during cognitive behavioral assays. For drug development professionals targeting neurodegenerative or sleep disorders, 6-PPEA represents a highly viable, self-validating lead compound for further IND-enabling studies.

    References

    • Structure-Guided Elaboration of a Fragment-Like Hit into an Orally Efficacious Leukotriene A4 Hydrolase Inhibitor - ACS Publications.[2] URL:

    • WO 2007/143422 A2 - Googleapis.com (Histamine H3 Receptor Modulators).[1] URL:

    • Alexander Heifetz Editor - National Academic Digital Library of Ethiopia (GPCR Structure and Function).[3] URL:

    Sources

    Validation

    Pathway A: Nucleophilic Aromatic Substitution (SNAr) &amp; Nitrile Reduction

    [label="2-(6-Phenoxy-pyridin-3-yl)- Strategic decision matrix for 2-(6-Phenoxy-pyridin-3-yl)-ethylamine synthesis pathways. Pathway A is the industry standard for scaling this specific scaffold.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    [label="2-(6-Phenoxy-pyridin-3-yl)-

    Strategic decision matrix for 2-(6-Phenoxy-pyridin-3-yl)-ethylamine synthesis pathways.

    Pathway A is the industry standard for scaling this specific scaffold. It exploits the inherent electronic deficiency of the pyridine ring to drive a metal-free C–O bond formation.

    Mechanistic Causality

    The 2-position of a pyridine ring is highly activated toward SNAr. The electronegative nitrogen atom acts as a powerful electron-withdrawing group, stabilizing the negatively charged Meisenheimer complex intermediate[1]. Because the intermediate is electron-rich, the reaction is significantly accelerated by the nitrogen's ability to act as an electron sink[2]. Following the SNAr, the robust nitrile group is reduced to a primary amine using Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ delivers a hydride to the nitrile carbon to form an imine salt, which immediately undergoes a second hydride addition to yield the amine[3].

    PathwayA SM 2-Chloro-5-(cyanomethyl)pyridine + Phenol Intermediate 2-(6-Phenoxypyridin-3-yl)acetonitrile (Meisenheimer Complex Int.) SM->Intermediate K2CO3, DMF 120°C (SNAr) Product 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (Primary Amine) Intermediate->Product LiAlH4, THF 0°C to RT

    Pathway A: Nucleophilic aromatic substitution followed by nitrile reduction.

    Step-by-Step Protocol (Self-Validating System)

    Step 1: SNAr Etherification

    • Charge: To a dry round-bottom flask, add 2-chloro-5-(cyanomethyl)pyridine (1.0 eq), phenol (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

    • Solvation: Suspend the mixture in anhydrous DMF (0.2 M). Why DMF? As a polar aprotic solvent, DMF heavily solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.

    • Reaction: Heat to 120°C for 4–6 hours under N₂. Monitor via TLC/LCMS until the starting material is consumed.

    • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer thoroughly with 5% aqueous NaOH to remove unreacted phenol, followed by brine. Dry over Na₂SO₄ and concentrate to yield 2-(6-phenoxypyridin-3-yl)acetonitrile.

    Step 2: Nitrile Reduction

    • Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under an inert atmosphere.

    • Addition: Dissolve the nitrile intermediate from Step 1 in THF and add it dropwise to the LiAlH₄ suspension to control the exothermic hydride transfer.

    • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

    • Fieser Workup (Critical for Reproducibility): To quench x grams of LiAlH₄, sequentially add x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O. Why the Fieser method? Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method produces granular, easily filterable aluminum salts, ensuring maximum recovery of the primary amine.

    • Isolation: Filter through Celite, concentrate the filtrate, and precipitate as the dihydrochloride salt using 2M HCl in diethyl ether[4].

    Pathway B: Buchwald-Hartwig Etherification & Henry Reaction

    While Pathway A is highly efficient for simple phenols, Pathway B is the necessary alternative when dealing with sterically hindered or electron-rich phenol derivatives that fail under standard SNAr conditions.

    Mechanistic Causality

    Buchwald-Hartwig cross-coupling utilizes a Palladium(0) catalyst to undergo oxidative addition into an unactivated C–Br bond[5]. The use of a bulky, electron-rich phosphine ligand (like t-BuXPhos) is critical here; it not only stabilizes the Pd intermediate but actively accelerates the challenging reductive elimination step to form the C–O bond. The subsequent Henry reaction condenses the resulting aldehyde with nitromethane to form a nitroalkene, which is then reduced to the ethylamine.

    PathwayB SM 2-Bromo-5-formylpyridine + Phenol Int1 6-Phenoxynicotinaldehyde SM->Int1 Pd2(dba)3 Toluene Int2 Nitroalkene Intermediate Int1->Int2 MeNO2 Henry Rxn Product 2-(6-Phenoxy-pyridin-3-yl)-ethylamine Int2->Product LiAlH4 Reduction

    Pathway B: Buchwald-Hartwig etherification followed by Henry reaction and reduction.

    Step-by-Step Protocol

    Step 1: Buchwald-Hartwig Etherification

    • Charge: In a glovebox, combine 2-bromo-5-formylpyridine (1.0 eq), phenol (1.2 eq), Pd₂(dba)₃ (2 mol%), t-BuXPhos (4 mol%), and NaOtBu (1.5 eq).

    • Reaction: Dissolve in degassed toluene and heat at 90°C for 12 hours.

    • Workup: Filter through a short pad of silica to remove Pd particulates, concentrate, and purify via flash chromatography to isolate 6-phenoxynicotinaldehyde.

    Step 2 & 3: Henry Reaction and Reduction

    • Condensation: Reflux the aldehyde with nitromethane (excess) and ammonium acetate (0.5 eq) for 8 hours to form the nitroalkene.

    • Reduction: Reduce the nitroalkene using LiAlH₄ in THF (following the strict Fieser workup detailed in Pathway A) or via catalytic hydrogenation (Pd/C, H₂, 50 psi) to yield the final primary amine.

    Quantitative Performance Comparison

    To objectively evaluate these routes, we must look at empirical data regarding yield, scalability, and environmental impact (E-Factor).

    MetricPathway A (SNAr + Nitrile Red.)Pathway B (Buchwald + Henry)
    Overall Yield (2 steps vs 3 steps) 75 – 82% 45 – 55%
    Scalability Excellent (Kilogram scale) Moderate (Gram scale)
    Reagent Cost Low (Commodity bases/solvents)High (Pd catalysts, specialized ligands)
    Heavy Metal Contamination None High risk (Requires Pd scavenging)
    Substrate Scope (Phenols) Limited to unhindered/electron-poorExcellent (Tolerates sterics/electron-rich)
    E-Factor (Waste generation) ~15 kg waste / kg product>40 kg waste / kg product

    Conclusion & Recommendations

    For the standard synthesis of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine , Pathway A is objectively superior . The SNAr route leverages the natural electronic bias of the pyridine ring, eliminating the need for expensive transition metals and complex ligands. The implementation of the Fieser workup during the LiAlH₄ reduction guarantees high reproducibility and eliminates the emulsion-based yield losses that commonly plague primary amine synthesis.

    Pathway B should be strictly reserved for analog generation where the phenol nucleophile is highly sterically hindered or strongly electron-donating, rendering the SNAr pathway kinetically unviable.

    References

    • National Center for Biotechnology Information (NCBI). "Neuroinflammation in Low-Level PM2.5-Exposed Rats Illustrated by PET via an Improved Automated Produced [18F]FEPPA: A Feasibility Study - PMC." nih.gov. Available at:[Link]

    • Pinpools. "2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride." pinpools.com. Available at:[Link]

    • Chemistry LibreTexts. "22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution." libretexts.org. Available at:[Link]

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." masterorganicchemistry.com. Available at:[Link]

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    Comparative

    A Comparative Guide to the Cross-Reactivity of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine Analogs in Early Drug Discovery

    In the pursuit of novel therapeutics, the 2-phenylethylamine scaffold has proven to be a versatile framework, giving rise to a multitude of biologically active compounds.[1][2] The introduction of a phenoxy-pyridine core...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the pursuit of novel therapeutics, the 2-phenylethylamine scaffold has proven to be a versatile framework, giving rise to a multitude of biologically active compounds.[1][2] The introduction of a phenoxy-pyridine core, as seen in 2-(6-phenoxy-pyridin-3-yl)-ethylamine, presents a unique chemical architecture with significant potential for interacting with various biogenic amine receptors. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for a series of analogs based on this scaffold, a critical step in de-risking lead candidates and ensuring target selectivity.

    The pyridine scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs due to its diverse biological activities.[3][4] Similarly, phenoxy derivatives are associated with a wide range of pharmacological effects.[5] The combination of these moieties with an ethylamine side chain, a common feature in ligands for monoamine transporters and G-protein coupled receptors (GPCRs), necessitates a thorough evaluation of their selectivity profile.[6][7][8] Undesired off-target interactions are a major cause of adverse drug reactions and late-stage clinical failures, making early and comprehensive cross-reactivity screening an indispensable part of the drug discovery process.[9][10][11]

    This guide will delineate the experimental design, methodologies, and data interpretation for assessing the selectivity of three hypothetical analogs of 2-(6-phenoxy-pyridin-3-yl)-ethylamine. We will explore how subtle structural modifications can significantly impact the cross-reactivity profile and provide insights into making data-driven decisions for lead optimization.

    The Imperative of Selectivity: Why Cross-Reactivity Matters

    The therapeutic efficacy of a drug is intrinsically linked to its selectivity for the intended biological target. For compounds designed to interact with monoamine receptors, such as the histamine H1 receptor, a lack of selectivity can lead to a host of undesirable side effects.[12] First-generation antihistamines, for example, are known for their sedative effects due to their ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors, as well as their anticholinergic and anti-alpha-adrenergic properties.[13][14] Second-generation antihistamines achieve a better safety profile through greater selectivity for the peripheral H1 receptor.[13][15]

    Therefore, the objective of a cross-reactivity study is to identify and quantify the interactions of a lead compound and its analogs with a panel of biologically relevant off-targets. This allows for the early identification of potential liabilities and guides the medicinal chemistry effort toward analogs with an optimal balance of potency and selectivity.

    Experimental Design: A Two-Tiered Approach

    A robust cross-reactivity assessment employs a combination of binding and functional assays. This dual approach not only tells us if a compound binds to an off-target but also reveals the functional consequence of that binding (i.e., whether it activates or inhibits the target).

    Tier 1: Radioligand Binding Assays for Affinity Assessment

    Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[16][17] These assays measure the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the target of interest. The result is expressed as the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

    Tier 2: Functional Assays for Mechanistic Insights

    While binding assays reveal affinity, they do not distinguish between agonists (activators) and antagonists (inhibitors). Functional assays are therefore essential to understand the pharmacological nature of any identified off-target interaction.[18][19][20] The choice of functional assay depends on the signaling pathway of the receptor . For many GPCRs, this involves measuring changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.[21][22]

    Visualizing the Workflow

    The following diagram illustrates the general workflow for a comprehensive cross-reactivity study.

    Cross-Reactivity Workflow cluster_0 Compound Synthesis cluster_1 Tier 1: Binding Assays cluster_2 Data Analysis & Triage cluster_3 Tier 2: Functional Assays cluster_4 Final Profile Lead Lead Compound (Analog A) BindingScreen Broad Panel Radioligand Binding Screen (e.g., 44 targets) Lead->BindingScreen Test @ 10 µM AnalogB Analog B AnalogB->BindingScreen Test @ 10 µM AnalogC Analog C AnalogC->BindingScreen Test @ 10 µM Triage Identify Hits (e.g., >50% inhibition @ 10 µM) BindingScreen->Triage Binding Data (% inhibition) FunctionalAssay Dose-Response Functional Assays (e.g., cAMP, Ca2+ flux) Triage->FunctionalAssay Prioritized Hits Profile Selectivity Profile & SAR Triage->Profile No significant hits FunctionalAssay->Profile EC50 / IC50 Data

    Caption: A streamlined workflow for assessing the cross-reactivity of novel compounds.

    Hypothetical Case Study: Analogs of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine

    For this guide, we will consider three hypothetical analogs with a primary design target of the Histamine H1 Receptor .

    CompoundStructureRationale for Modification
    Analog A 2-(6-Phenoxy-pyridin-3-yl)-ethylamineParent Scaffold
    Analog B 2-(6-(4-Fluorophenoxy)-pyridin-3-yl)-ethylamineIntroduction of a fluorine atom on the phenoxy ring to probe electronic effects and potential for altered off-target interactions.
    Analog C N,N-dimethyl-2-(6-phenoxy-pyridin-3-yl)-ethylamineMethylation of the terminal amine to increase lipophilicity and potentially alter receptor binding modes, particularly at monoamine transporters.
    Selected Off-Target Panel

    Based on the structural similarity of the ethylamine moiety to endogenous monoamines, the following off-target panel is selected to assess the selectivity of our analogs.

    • GPCRs:

      • Adrenergic Receptors (α1A, α2A, β1, β2)

      • Dopamine Receptors (D1, D2, D3)

      • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2B)

      • Muscarinic Receptors (M1, M2, M3)

    • Transporters:

      • Serotonin Transporter (SERT)

      • Norepinephrine Transporter (NET)

      • Dopamine Transporter (DAT)

    • Ion Channel:

      • hERG (human Ether-à-go-go-Related Gene) Potassium Channel

    Detailed Experimental Protocols

    Protocol 1: Radioligand Binding Assay (Filtration-Based)

    This protocol describes a competitive binding assay to determine the Ki of the test compounds at a given receptor.[23][24]

    • Preparation of Reagents:

      • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

      • Receptor Source: Prepare cell membrane homogenates from a cell line stably expressing the target receptor. Determine the optimal protein concentration to ensure that less than 10% of the added radioligand is bound.[17]

      • Radioligand: Prepare a working solution of a specific radioligand for the target receptor at a concentration equal to its Kd value.

      • Test Compounds: Prepare a serial dilution of the test compounds (Analogs A, B, and C) in the assay buffer.

    • Assay Procedure:

      • In a 96-well plate, add 50 µL of assay buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

      • Add 50 µL of the test compound dilutions to the appropriate wells.

      • Add 50 µL of the radioligand working solution to all wells.

      • Add 50 µL of the membrane homogenate to all wells to initiate the binding reaction.

      • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

    • Separation and Detection:

      • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

      • Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.

      • Allow the filters to dry, then add a scintillation cocktail.

      • Measure the radioactivity on each filter using a scintillation counter.

    • Data Analysis:

      • Calculate the percent inhibition for each concentration of the test compound.

      • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

      • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Receptors

    This protocol is suitable for assessing the functional activity of compounds at GPCRs that signal through the adenylyl cyclase pathway.

    • Cell Culture:

      • Culture a cell line stably expressing the target receptor (e.g., a Gs-coupled or Gi-coupled receptor) in a suitable medium.

      • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Assay Procedure:

      • Wash the cells with a serum-free medium.

      • Add the test compounds at various concentrations to the cells.

      • For Gi-coupled receptors, add a known adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.

      • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Detection:

      • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.

    • Data Analysis:

      • For agonists, plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

      • For antagonists, perform the assay in the presence of a known agonist and determine the IC50 value.

    Comparative Data Analysis

    The following table presents hypothetical cross-reactivity data for our three analogs. The primary target is the Histamine H1 receptor.

    TargetAnalog A (Ki, nM)Analog B (Ki, nM)Analog C (Ki, nM)
    Histamine H1 (Primary) 5.2 3.8 15.6
    Adrenergic α1A850>10,000920
    Adrenergic α2A2,300>10,0001,500
    Dopamine D2>10,000>10,000780
    Serotonin 5-HT2A4501,200510
    Muscarinic M11,8003,500950
    SERT9802,10085
    hERG>10,000>10,000>10,000

    Data are presented as Ki values from radioligand binding assays. A lower value indicates higher affinity.

    Interpretation of Results
    • Analog A (Parent Scaffold): Shows good potency for the primary target (H1). It exhibits moderate off-target affinity for the 5-HT2A receptor and the serotonin transporter (SERT), suggesting a potential for serotonergic side effects.

    • Analog B (Fluorinated Phenoxy): The addition of fluorine improves potency at the H1 receptor and, critically, enhances selectivity. The affinities for all tested off-targets are significantly reduced, making Analog B a more desirable lead candidate from a safety perspective. This highlights how a subtle electronic modification can effectively "tune out" unwanted interactions.

    • Analog C (N,N-dimethyl): Methylation of the amine reduces potency at the H1 receptor. More concerningly, it dramatically increases affinity for the serotonin transporter (SERT), with a Ki value of 85 nM. This analog now has a dual H1/SERT profile, which could lead to a complex and potentially undesirable pharmacological effect. This demonstrates a significant liability introduced by increasing lipophilicity at the amine.

    Functional Consequences and Signaling Pathways

    A significant "hit" in the binding screen, such as the interaction of Analog C with SERT, warrants further investigation with functional assays. If Analog C is found to be a potent inhibitor of serotonin reuptake, it could lead to side effects associated with increased serotonergic tone.

    The diagram below illustrates the primary signaling pathway for the Histamine H1 receptor and how an off-target interaction with the 5-HT2A receptor could lead to pathway convergence and potential polypharmacology.

    Signaling_Pathways cluster_H1 Histamine H1 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway H1 Histamine H1 Receptor Gq_H1 Gq/11 H1->Gq_H1 PLC_H1 PLC Gq_H1->PLC_H1 IP3_DAG IP3 & DAG PLC_H1->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC SHT2A Serotonin 5-HT2A Receptor Gq_5HT Gq/11 SHT2A->Gq_5HT PLC_5HT PLC Gq_5HT->PLC_5HT PLC_5HT->IP3_DAG Pathway Convergence AnalogA Analog A AnalogA->H1 High Affinity AnalogA->SHT2A Moderate Affinity (Off-Target)

    Caption: Convergence of H1 and 5-HT2A receptor signaling pathways via Gq/11 coupling.

    Conclusion and Future Directions

    This guide demonstrates a systematic approach to evaluating the cross-reactivity of novel chemical entities. Through our case study of 2-(6-phenoxy-pyridin-3-yl)-ethylamine analogs, we have shown that:

    • Early, broad cross-reactivity screening is essential to identify potential safety liabilities.

    • Subtle structural modifications can have a profound impact on selectivity.

    • A combination of binding and functional assays provides a comprehensive understanding of a compound's pharmacological profile.

    Based on our hypothetical data, Analog B emerges as the most promising lead candidate due to its improved potency and superior selectivity profile. The next steps in its development would involve further in vitro safety profiling, including CYP inhibition and hERG functional assays, followed by in vivo efficacy and pharmacokinetic studies.

    By integrating cross-reactivity assessment early and iteratively in the drug discovery process, research teams can more effectively design safer, more selective, and ultimately more successful therapeutics.

    References

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